ABT-255 free base
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
181141-52-6; 186293-38-9 |
|---|---|
Molekularformel |
C21H24FN3O3 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
8-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O3/c1-11-18-14(12-4-5-12)7-15(21(27)28)20(26)25(18)9-16(22)19(11)24-8-13-3-2-6-23-17(13)10-24/h7,9,12-13,17,23H,2-6,8,10H2,1H3,(H,27,28)/t13-,17+/m0/s1 |
InChI-Schlüssel |
LPFFKRSIFTURFF-SUMWQHHRSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
ABT-255 Free Base: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-255 is a novel, orally active 2-pyridone antibacterial agent demonstrating significant potency against a range of Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a bioisostere of the 4-quinolone antibiotics, the core mechanism of action of ABT-255 is the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. This document provides an in-depth overview of the available preclinical data, mechanism of action, and relevant experimental methodologies for ABT-255.
Core Mechanism of Action: Inhibition of Bacterial Topoisomerases
ABT-255, like other 2-pyridone antibacterial agents, exerts its bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination by managing DNA topology.
-
DNA Gyrase (GyrA and GyrB subunits): Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication.
-
Topoisomerase IV (ParC and ParE subunits): Predominantly in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes following replication, allowing for proper segregation into daughter cells.
ABT-255 binds to the complex formed between these enzymes and the bacterial DNA. This binding stabilizes a transient state where the DNA is cleaved, forming a drug-enzyme-DNA complex that blocks the progression of the DNA replication fork.[1][2][3] This leads to a rapid cessation of DNA synthesis and, at sufficient concentrations, the release of double-strand DNA breaks, ultimately triggering cell death.[1][4]
Signaling Pathway Diagram
Caption: Inhibition of DNA Gyrase and Topoisomerase IV by ABT-255.
Quantitative Data
The following tables summarize the reported in vitro and in vivo efficacy of ABT-255.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| Strain | Resistance Profile | MIC (µg/mL) |
| ATCC 35801 | Drug-Susceptible | 0.016 |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35837b | Ethambutol-Resistant | 0.031 |
| ATCC 35838c | Rifampin-Resistant | 0.031 |
Data sourced from MedChemExpress product information.
Table 2: In Vivo Efficacy of ABT-255 in Murine Models of Pulmonary Tuberculosis
| Mouse Strain | M. tuberculosis Strain | Dosing Regimen (p.o.) | Duration | Log Reduction in Lung CFU |
| CF-1 | ATCC 35801 (Drug-Susceptible) | 3.13 - 25 mg/kg, once daily | 4 weeks | 0 - 5.5 |
| CF-1 | ATCC 35837 (Ethambutol-Resistant) | 3.13 - 25 mg/kg, once daily | 4 weeks | 1 - 3 |
| CF-1 | ATCC 35838 (Rifampin-Resistant) | 3.13 - 25 mg/kg, once daily | 4 weeks | 1 - 2.5 |
Data summarized from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7 as cited by various sources.[5]
Table 3: Comparative In Vivo Efficacy of ABT-255
| Organism | In Vivo Efficacy Comparison to Ciprofloxacin |
| Staphylococcus aureus | Superior |
| Streptococcus pneumoniae | Superior |
| Escherichia coli | Equivalent |
Data sourced from a 1998 BioWorld report on ABT-255.[5]
Experimental Protocols
Detailed experimental protocols for the pivotal in vivo studies of ABT-255 are not fully available in the public domain. However, based on generalized methodologies for such studies, the following protocol is proposed for the murine model of pulmonary tuberculosis.
Murine Model of Pulmonary Tuberculosis (Generalized Protocol)
-
Animal Model: Specific pathogen-free CF-1 mice are used. Animals are acclimatized for a minimum of seven days prior to infection.
-
Bacterial Culture: Mycobacterium tuberculosis strains (e.g., ATCC 35801, 35837, 35838) are grown to a mid-logarithmic phase. The bacterial suspension is prepared in a suitable sterile medium (e.g., phosphate-buffered saline with Tween 80).
-
Infection: Mice are anesthetized, and a pulmonary infection is established via intratracheal or aerosol administration of the bacterial suspension to deliver a targeted number of colony-forming units (CFU) to the lungs.
-
Treatment: Treatment is initiated at a specified time post-infection. ABT-255 is administered orally (p.o.) once daily at varying doses (e.g., 3.13, 6.25, 12.5, 25 mg/kg) for a duration of four weeks. A vehicle control group receives the administration vehicle without the active compound.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs are aseptically harvested and homogenized in sterile saline. Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) (e.g., Middlebrook 7H11) to determine the bacterial load (CFU per lung).
-
Data Analysis: The log reduction in CFU in the lungs of treated mice is calculated by comparing the mean CFU of the treated groups to the mean CFU of the vehicle control group.
Experimental Workflow Diagram
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potent in vitro and in vivo activity against a range of Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. As a member of the 2-pyridone class, its mechanism of action is centered on the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication and repair. This document provides a comprehensive overview of the chemical structure, quantitative efficacy data, and detailed experimental protocols related to ABT-255. Furthermore, it elucidates the putative signaling cascade initiated upon the inhibition of its primary target.
Chemical Structure and Properties
ABT-255 is a synthetic 2-pyridone derivative. The free base form possesses the following chemical properties:
-
Molecular Formula: C₂₁H₂₄FN₃O₃
-
Molecular Weight: 385.439 g/mol
-
CAS Number: 186293-38-9
The chemical structure of ABT-255 free base is depicted below. The molecule features a fused ring system characteristic of the 2-pyridone class, with strategic substitutions that contribute to its antibacterial potency and pharmacological properties.
Chemical Structure of this compound
Caption: 2D representation of the chemical structure of this compound.
Quantitative Data Summary
The antibacterial efficacy of ABT-255 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL)[1] |
| ATCC 35801 | Drug-Susceptible | 0.016 |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35837 | Ethambutol-Resistant | 0.031 |
| ATCC 35838 | Rifampin-Resistant | 0.031 |
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (M. tuberculosis ATCC 35801)
| Treatment Group (daily oral dose) | Log₁₀ CFU/Lung Reduction vs. Control[1] |
| ABT-255 (3.13 mg/kg) | ~2.0 |
| ABT-255 (6.25 mg/kg) | ~3.5 |
| ABT-255 (12.5 mg/kg) | ~4.5 |
| ABT-255 (25 mg/kg) | ~5.5 |
Table 3: In Vivo Efficacy of ABT-255 Against Drug-Resistant M. tuberculosis in Mice
| M. tuberculosis Strain | Treatment Group (daily oral dose) | Log₁₀ CFU/Lung Reduction vs. Control[1] |
| ATCC 35837 (Ethambutol-Resistant) | ABT-255 (6.25 mg/kg) | ~1.5 |
| ABT-255 (12.5 mg/kg) | ~2.5 | |
| ABT-255 (25 mg/kg) | ~3.0 | |
| ATCC 35838 (Rifampin-Resistant) | ABT-255 (6.25 mg/kg) | ~1.5 |
| ABT-255 (12.5 mg/kg) | ~2.0 | |
| ABT-255 (25 mg/kg) | ~2.5 |
Experimental Protocols
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay Against M. tuberculosis
This protocol outlines the determination of the MIC of ABT-255 against M. tuberculosis strains using a colorimetric assay.
Materials:
-
Middlebrook 7H10 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
ABT-255 stock solution.
-
M. tuberculosis cultures.
-
Alamar blue solution.
-
5% Tween 80 solution.
-
Sterile culture tubes.
-
Incubator (37°C, 5% CO₂).
Procedure:
-
Prepare serial dilutions of ABT-255 in 7H10 broth in sterile culture tubes, with final concentrations ranging from 0.008 to 100 µg/mL.
-
Grow M. tuberculosis strains in 7H10 broth to a turbidity equivalent to or greater than a McFarland no. 1 standard.
-
Dilute the bacterial culture 1:5 and add a 20 µL aliquot to each drug-containing tube.
-
Incubate the tubes for 7 days at 37°C in a 5% CO₂ atmosphere.[1]
-
On day 7, add 20 µL of a 10x stock of Alamar blue solution and 50 µL of a 5% Tween 80 solution to each tube.
-
Incubate the tubes at 50°C for 2 hours.
-
Observe the color change. A change from blue to pink indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of ABT-255 that prevents a color change (i.e., remains blue).[1]
References
ABT-255 free base synthesis pathway
An In-depth Technical Guide to the Synthesis of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potency against a range of common gram-positive and gram-negative bacteria. As an analog of ABT-719, it represents a significant development in the ongoing search for new antimicrobial therapies. This technical guide provides a detailed overview of the core synthesis pathway for this compound, intended to furnish researchers and drug development professionals with the necessary information for its laboratory-scale preparation. The synthesis involves a multi-step process commencing with the construction of the quinolizine core, followed by the introduction of the characteristic side chain. This document outlines the key reactions, reagents, and general conditions based on analogous syntheses reported in the patent literature for this class of compounds.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global public health. This has spurred the development of novel antibacterial agents with unique mechanisms of action or improved efficacy against resistant strains. ABT-255, a 2-pyridone derivative, is one such compound that has emerged from the research and development efforts at Abbott Laboratories. It belongs to a class of compounds that are bioisosteres of the widely successful quinolone antibiotics. This guide focuses on the chemical synthesis of the this compound, providing a plausible and detailed pathway based on established synthetic methodologies for related quinolizine and 2-pyridone antibacterial agents.
Core Synthesis Pathway of this compound
The synthesis of ABT-255 can be logically divided into two main stages: the construction of the functionalized quinolizine carboxylic acid core and the subsequent nucleophilic substitution to introduce the octahydropyrrolo[3,4-b]pyridine side chain.
Stage 1: Synthesis of the Quinolizine Core
The foundational quinolizine structure is assembled through a series of reactions culminating in a cyclization to form the bicyclic core. A representative synthetic route is depicted below.
The Biological Activity of ABT-255 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-255 is a novel, synthetic 2-pyridone antibacterial agent demonstrating potent in vitro and in vivo activity against a broad spectrum of bacteria, including clinically significant drug-susceptible and drug-resistant strains. As a member of the 2-pyridone class, its mechanism of action is the inhibition of bacterial DNA topoisomerases, essential enzymes for DNA replication, repair, and transcription. This document provides a comprehensive overview of the biological activity of ABT-255 free base, including its antibacterial spectrum, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the discovery and development of novel antibacterial agents with unique mechanisms of action. ABT-255, a 2-pyridone derivative, represents a promising class of compounds that are bioisosteres of the widely used 4-quinolone antibiotics.[1] This structural modification confers enhanced potency against a range of pathogens, including those resistant to existing therapies. This guide summarizes the key biological data for ABT-255, with a focus on its activity against Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.
Mechanism of Action: Inhibition of Bacterial DNA Topoisomerases
ABT-255 exerts its bactericidal effects by targeting and inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for maintaining the proper topology of bacterial DNA.
-
DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into DNA, which is essential for the initiation of DNA replication and transcription.
-
Topoisomerase IV (ParC and ParE subunits): Primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for proper cell division.
By binding to the enzyme-DNA complex, ABT-255 stabilizes the transient double-strand breaks created by the topoisomerases.[4] This leads to the stalling of replication forks, inhibition of DNA synthesis, and ultimately, cell death.[5] The accumulation of these stalled complexes can also trigger the bacterial SOS response, a complex DNA damage repair system.[3][6][7]
In Vitro Antibacterial Activity
The in vitro potency of ABT-255 has been evaluated against a panel of clinically relevant bacteria. The primary method for determining this activity is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Activity against Mycobacterium tuberculosis
ABT-255 demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[8]
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| ATCC 35801 (Erdman) | Drug-Susceptible | 0.016 |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35837b | Ethambutol-Resistant | 0.031 |
| ATCC 35838c | Rifampin-Resistant | 0.031 |
| Table 1: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis Strains.[6][9] |
Activity against Other Bacterial Pathogens
ABT-255 has shown significant activity against common Gram-positive and Gram-negative bacteria. While specific MIC values are not widely published, reports indicate its potency relative to ciprofloxacin.
| Bacterial Species | In Vitro Potency |
| Staphylococcus aureus | Superior to ciprofloxacin[8] |
| Streptococcus pneumoniae | Superior to ciprofloxacin[8] |
| Escherichia coli | Equivalent to ciprofloxacin[8] |
| Table 2: Comparative In Vitro Potency of ABT-255.[8] |
In Vivo Efficacy
The in vivo efficacy of ABT-255 has been primarily demonstrated in murine models of infection.
Murine Model of Pulmonary Tuberculosis
In a murine model of pulmonary tuberculosis, oral administration of ABT-255 for four weeks resulted in a significant, dose-dependent reduction in the bacterial load in the lungs.[8][9]
| M. tuberculosis Strain | ABT-255 Daily Dosage (mg/kg) | Log10 Reduction in Lung CFU |
| Drug-Susceptible (ATCC 35801) | 3.13 | 0 - 2.0 |
| Drug-Susceptible (ATCC 35801) | 6.25 | ~2.5 |
| Drug-Susceptible (ATCC 35801) | 12.5 | ~4.0 |
| Drug-Susceptible (ATCC 35801) | 25 | 2.0 - 5.5 |
| Ethambutol-Resistant | 25 | 2.0 - 3.0 |
| Rifampin-Resistant | 25 | 2.0 - 3.0 |
| Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis.[7][8][9] |
Murine Models of Acute Bacterial Infection
ABT-255 has demonstrated efficacy in mouse models of acute infection with common bacterial pathogens. Efficacy was observed via both oral and subcutaneous routes of administration.[8]
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This colorimetric assay is used to determine the MIC of ABT-255 against M. tuberculosis.[9]
Detailed Steps:
-
Plate Preparation: In a 96-well microplate, prepare two-fold serial dilutions of ABT-255 in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Inoculate each well with a standardized suspension of the M. tuberculosis strain to be tested. Include drug-free control wells.
-
Incubation: Seal the plates and incubate at 37°C in a 5% CO2 atmosphere for 5 to 7 days.
-
Dye Addition: Add a mixture of Alamar Blue reagent and 10% Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A blue color in the well indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of ABT-255 that prevents the color change from blue to pink.[9]
In Vivo Efficacy Testing: Murine Model of Pulmonary Tuberculosis
This model is used to assess the in vivo efficacy of ABT-255 against M. tuberculosis.[8][9]
Detailed Steps:
-
Infection: Female CF-1 mice are infected with a standardized inoculum of a virulent M. tuberculosis strain (e.g., Erdman strain) via the aerosol or intravenous route to establish a pulmonary infection.
-
Treatment: After a pre-treatment period to allow the infection to establish, mice are randomized into treatment and control groups. ABT-255 is administered orally, typically once daily, for a specified duration (e.g., 4 weeks). Control groups may include vehicle-treated and/or standard-of-care drug-treated (e.g., isoniazid) animals.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions of the homogenate are plated on Middlebrook 7H10 or 7H11 agar plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The efficacy of ABT-255 is determined by comparing the log10 CFU in the lungs of treated mice to that of the untreated control group.[8][9]
Conclusion
ABT-255 is a promising 2-pyridone antibacterial agent with potent activity against a range of clinically important bacteria, including drug-resistant M. tuberculosis. Its mechanism of action, the inhibition of bacterial DNA topoisomerases, is a validated and effective target for antibacterial therapy. The data presented in this guide demonstrate the significant potential of ABT-255 as a candidate for further development in the fight against infectious diseases. Further studies to determine specific MIC values against a broader range of clinical isolates and to fully elucidate its pharmacokinetic and pharmacodynamic profiles are warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. themoonlight.io [themoonlight.io]
- 3. The SOS system: A complex and tightly regulated response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Efficacy of ABT-255 against Drug-Sensitive and -Resistant Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
ABT-255 Free Base: A Technical Guide to a Potent 2-Pyridone Antibacterial Agent
CAS Number: 186293-38-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABT-255 is a novel, orally active 2-pyridone antibacterial agent with demonstrated potency against a broad spectrum of bacteria, including drug-susceptible and drug-resistant strains of significant pathogens. As an analog of the known DNA gyrase inhibitor ABT-719, ABT-255 is believed to exert its antibacterial effect through the inhibition of bacterial DNA synthesis. This technical guide provides a comprehensive overview of the available data on ABT-255, including its chemical properties, mechanism of action, in vitro and in vivo activity, and general experimental protocols relevant to its study.
Chemical Properties
ABT-255 free base is a small molecule with the following chemical properties:
| Property | Value |
| CAS Number | 186293-38-9 |
| Molecular Formula | C21H24FN3O3 |
| Molecular Weight | 385.439 g/mol |
| Chemical Class | 2-Pyridone |
| Related Compounds | ABT-719 (analog) |
Mechanism of Action
ABT-255 belongs to the 2-pyridone class of antibacterial agents. Its predecessor, ABT-719, is a known inhibitor of bacterial DNA gyrase[1]. DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and relaxes positive supercoils[2]. The inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. It is highly probable that ABT-255 shares this mechanism of action, targeting bacterial DNA gyrase and/or the related enzyme, topoisomerase IV[3]. These enzymes are validated targets for antibacterial drugs, as they are essential for bacterial survival and are distinct from their mammalian counterparts.
Figure 1. Proposed mechanism of action for ABT-255.
In Vitro Antibacterial Activity
ABT-255 has demonstrated potent in vitro activity against a range of bacterial species. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Organism | Strain Type | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | Drug-Susceptible & Drug-Resistant | 0.016 - 0.031 | |
| Staphylococcus aureus | - | - | |
| Streptococcus pneumoniae | - | - | |
| Escherichia coli | - | - |
Note: Specific MIC values for S. aureus, S. pneumoniae, and E. coli were not found in the search results, but the sources indicate potent activity.
In Vivo Efficacy
Preclinical studies in animal models have provided evidence for the in vivo efficacy of ABT-255.
| Animal Model | Infection Model | Treatment | Outcome | Reference |
| Murine | Pulmonary Tuberculosis | Oral administration of ABT-255 | Reduction in bacterial counts in the lungs |
Experimental Protocols
Detailed, specific experimental protocols for the synthesis of ABT-255 or its use in biological assays are not publicly available in the searched literature. However, general methodologies for key experiments are described below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of ABT-255 against various bacterial strains can be determined using standard methods such as broth microdilution or agar (B569324) dilution.
General Broth Microdilution Protocol:
-
Preparation of ABT-255 Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (or other appropriate growth medium for the test organism) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the appropriate final concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted ABT-255. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterial species (e.g., 35-37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of ABT-255 that shows no visible bacterial growth (turbidity).
Figure 2. General workflow for a broth microdilution MIC assay.
DNA Gyrase Inhibition Assay
To confirm the mechanism of action of ABT-255, a DNA gyrase supercoiling inhibition assay can be performed.
General Protocol Outline:
-
Reagents: Purified bacterial DNA gyrase (subunits A and B), relaxed plasmid DNA substrate, ATP, and reaction buffer.
-
Reaction Setup: In a reaction tube, combine the reaction buffer, relaxed plasmid DNA, and varying concentrations of ABT-255.
-
Enzyme Addition: Add DNA gyrase to initiate the reaction. Include a control reaction without the inhibitor.
-
ATP Addition: Start the supercoiling reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).
-
Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose (B213101) gel electrophoresis. The inhibition of supercoiling will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of ABT-255.
Synthesis
A specific, detailed synthesis protocol for ABT-255 is not publicly available. However, it is a 2-pyridone derivative, and general synthetic strategies for this class of compounds often involve multi-component reactions or the cyclization of appropriate precursors.
Conclusion
ABT-255 is a promising 2-pyridone antibacterial agent with potent activity against a range of clinically relevant bacteria, including Mycobacterium tuberculosis. Its likely mechanism of action through the inhibition of DNA gyrase makes it an attractive candidate for further investigation, particularly in the context of rising antibiotic resistance. Further studies are warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and a comprehensive safety profile. The experimental frameworks provided in this guide can serve as a foundation for researchers undertaking such investigations.
References
The Rise of 2-Pyridones: A Technical Guide to a New Class of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. Among the promising new classes of compounds, 2-pyridones have emerged as a significant area of research, demonstrating potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, structure-activity relationships, and key experimental protocols related to 2-pyridone antibacterial agents.
Introduction: The 2-Pyridone Scaffold - A Privileged Structure in Antibacterial Drug Discovery
The 2-pyridone moiety is a six-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique structural and electronic properties allow it to act as a bioisostere for various functional groups, enhancing drug-like properties such as metabolic stability and solubility.[2] The discovery of 2-pyridones as potent antibacterial agents stemmed from research aimed at identifying novel inhibitors of essential bacterial enzymes, leading to a new class of compounds with significant therapeutic potential.[3]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary antibacterial mechanism of 2-pyridones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and, to a lesser extent, topoisomerase IV (ParC and ParE subunits).[4][5] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, 2-pyridones stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately cell death.[6] This mechanism is analogous to that of the well-established fluoroquinolone antibiotics, and 2-pyridones are often considered bioisosteres of 4-quinolones.[3]
Signaling Pathway: 2-Pyridone Inhibition of DNA Gyrase
References
- 1. researchgate.net [researchgate.net]
- 2. EP0350950A1 - Process for the preparation of quinoline antibacterial compounds - Google Patents [patents.google.com]
- 3. ABT-719 for the Prevention of Acute Kidney Injury in Patients Undergoing High-Risk Cardiac Surgery: A Randomized Phase 2b Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel antibacterial agents with inhibitory activity against DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacies of ABT-719 and related 2-pyridones, members of a new class of antibacterial agents, against experimental bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent.[1] It is an analog of ABT-719, developed with the aim of improving the therapeutic margin against common gram-positive and gram-negative bacterial infections.[1] Notably, ABT-255 has demonstrated both in vitro potency and in vivo efficacy against drug-susceptible and drug-resistant strains of M. tuberculosis.[1] This guide provides a summary of the known physicochemical properties of ABT-255 free base and outlines standard experimental protocols for the determination of key physicochemical parameters.
Core Physicochemical Properties
The fundamental physicochemical characteristics of a compound are crucial for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
A summary of the available quantitative physicochemical data for this compound is presented in Table 1. Due to the proprietary nature of early-stage drug development, much of the specific experimental data for this compound is not publicly available. In such cases, "Not available" is indicated.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₄FN₃O₃ |
| Molecular Weight | 385.439 g/mol [1] |
| Appearance | White solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |
| LogP | Not available |
Note: The hydrochloride salt of ABT-255 has a molecular formula of C₂₁H₂₅ClFN₃O₃ and a molecular weight of 421.89 g/mol .
Experimental Protocols for Physicochemical Property Determination
Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections detail common methodologies for determining the properties listed in Table 1.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.
-
Heating: The capillary tube is placed in the heating block or oil bath of the apparatus. The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is a key factor influencing a drug's bioavailability. It is typically determined in various solvents, including water, buffers at different pH values, and organic solvents.
Methodology: Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid adsorption of the solute onto the filter material.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a drug's behavior at different physiological pH values.
Methodology: Potentiometric Titration
Potentiometric titration is a common and accurate method for pKa determination.
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with the other phase in a separatory funnel and shaken vigorously to allow for partitioning between the two phases.
-
Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Workflow and Pathway Visualizations
Visual representations of experimental workflows and signaling pathways are essential for clear communication in scientific research.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in determining the aqueous solubility of a compound like ABT-255 using the shake-flask method.
Caption: Workflow for Aqueous Solubility Determination.
Putative Signaling Pathway
As a novel antibacterial agent, the primary mechanism of action of ABT-255 likely involves the inhibition of a critical bacterial process. While the specific target and signaling pathway for ABT-255 are not publicly disclosed, antibacterial agents in this class often target essential enzymes involved in DNA replication, transcription, or cell wall synthesis. A generalized logical relationship for the action of such an inhibitor is depicted below.
Caption: Generalized Antibacterial Mechanism of Action.
References
ABT-255 Free Base: An In-Depth Technical Guide on its In Vitro Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of ABT-255 free base, a novel 2-pyridone antibacterial agent. Drawing upon available data for ABT-255 and its close analog, ABT-719, this document details its potent activity against a broad range of bacterial pathogens, its mechanism of action, and the experimental protocols for determining its antibacterial efficacy.
Core Antibacterial Activity
ABT-255 is a promising 2-pyridone antibacterial agent that has demonstrated potent in vitro and in vivo activity. It is closely related to ABT-719 and shares its mechanism as a bacterial DNA gyrase inhibitor. ABT-255 has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.016 to 0.031 µg/mL. Furthermore, it exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, as well as the Gram-negative bacterium Escherichia coli.
Quantitative In Vitro Antibacterial Spectrum
The following table summarizes the in vitro activity of ABT-719, a close analog of ABT-255, against a wide array of bacterial isolates. The data is presented as the MIC90, the concentration at which 90% of the tested isolates were inhibited. This data provides a strong indication of the expected antibacterial spectrum of ABT-255.
| Bacterial Species | Number of Isolates | MIC90 (µg/mL) |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus | - | 0.015 |
| Ciprofloxacin-resistant S. aureus | - | 0.25 |
| Streptococcus pneumoniae | - | 0.03 |
| Gram-Negative Aerobes | ||
| Ciprofloxacin-resistant P. aeruginosa | - | 2.0 |
| Anaerobes | ||
| Gram-positive anaerobes | - | 0.12 - 0.25 |
| Gram-negative anaerobes | - | 0.12 - 0.25 |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
ABT-255, like other 2-pyridone antibacterial agents, exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase. This enzyme is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA unwinding.
By binding to the DNA gyrase-DNA complex, ABT-255 stabilizes the single-stranded DNA breaks created by the enzyme, leading to the formation of a lethal ternary complex. This prevents the re-ligation of the DNA strands, ultimately resulting in the cessation of DNA replication and cell death. The selective toxicity of ABT-255 for bacteria is due to the significant structural differences between bacterial DNA gyrase and its eukaryotic counterparts.
Caption: Mechanism of action of ABT-255.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antibacterial activity of ABT-255 is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standardized broth microdilution method is typically employed.
Preparation of Materials
-
This compound: A stock solution is prepared by dissolving the compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.
-
Bacterial Strains: Pure, overnight cultures of the test bacteria are grown in appropriate broth media.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used for non-fastidious bacteria. Specific media are used for fastidious organisms.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.
Assay Procedure
-
Serial Dilution: A two-fold serial dilution of the ABT-255 stock solution is performed in the 96-well plates using the appropriate growth medium to achieve a range of desired concentrations.
-
Inoculum Preparation: The overnight bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the diluted ABT-255 is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: A well containing only the growth medium and the bacterial inoculum (no drug).
-
Sterility Control: A well containing only the growth medium (no bacteria or drug).
-
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of ABT-255 at which there is no visible growth (i.e., the well is clear).
Caption: Experimental workflow for MIC determination.
An In-depth Technical Guide to the Early Research on the Antibacterial Agent ABT-255
This technical guide provides a comprehensive overview of the early research and development of ABT-255, a novel 2-pyridone antibacterial agent. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the compound's in vitro and in vivo efficacy, mechanism of action, and the experimental protocols utilized in its initial evaluation.
Core Efficacy Data
ABT-255, an analog of ABT-719, demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with particularly potent action against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2]
In Vitro Susceptibility
The in vitro potency of ABT-255 was determined using the Alamar blue reduction technique, revealing low Minimum Inhibitory Concentrations (MICs) against various mycobacterial strains.
Table 1: In Vitro Activity of ABT-255 against Mycobacterium tuberculosis
| Strain | Resistance Profile | MIC (µg/mL) |
| ATCC 35801 (Erdman) | Drug-Susceptible | 0.016-0.031 |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35837 | Ethambutol-Resistant | 0.031 |
| ATCC 35838 | Rifampin-Resistant | 0.031 |
Source: Oleksijew A, et al. Antimicrob Agents Chemother. 1998.[1][2]
ABT-255 also exhibited potent activity against common bacterial pathogens, showing superior efficacy compared to ciprofloxacin (B1669076) against Staphylococcus aureus and Streptococcus pneumoniae, and equivalent efficacy against Escherichia coli.[1]
In Vivo Efficacy
In vivo studies in a murine model of pulmonary tuberculosis demonstrated the significant therapeutic potential of ABT-255. Oral administration of the compound resulted in a dose-responsive reduction in bacterial load in the lungs of infected mice.
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis (4-week oral therapy)
| M. tuberculosis Strain | ABT-255 Daily Dosage (mg/kg) | Mean Log10 Reduction in Viable Counts (Lung Tissue) |
| Drug-Susceptible (ATCC 35801) | 3.13 | 0 - 5.5 (dose-responsive) |
| Drug-Susceptible (ATCC 35801) | 12.5 | Significant (P ≤ 0.05) |
| Drug-Susceptible (ATCC 35801) | 25 | Comparable to isoniazid |
| Drug-Resistant Strains | Not specified | 2 - 3 |
Source: Oleksijew A, et al. Antimicrob Agents Chemother. 1998.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
ABT-255 belongs to the 2-pyridone class of antibacterial agents, which are known to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV. These type II topoisomerases are essential enzymes that control the topological state of DNA in bacteria.
-
DNA Gyrase is responsible for introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication and transcription.
-
Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By inhibiting these enzymes, ABT-255 disrupts critical cellular processes, leading to the inhibition of DNA synthesis, cessation of cell division, and ultimately, bacterial cell death.
Caption: Mechanism of action of ABT-255.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the early research on ABT-255.
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Mycobacterium tuberculosis.
Materials:
-
96-well sterile microplates
-
Middlebrook 7H9 broth, supplemented with ADC (Albumin-Dextrose-Catalase)
-
Mycobacterium tuberculosis strains (H37Rv, clinical isolates)
-
ABT-255 stock solution
-
Alamar blue reagent
-
Tween 80 (10%)
-
Sterile deionized water
-
Parafilm
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of the 96-well plate to prevent evaporation.
-
Drug Dilution: Prepare serial twofold dilutions of ABT-255 in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL. Include drug-free control wells.
-
Inoculum Preparation: Prepare a bacterial suspension of the M. tuberculosis strain in 7H9 broth, adjusted to a McFarland standard of 1.0. Dilute this suspension 1:20.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions and the control wells.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C.
-
Alamar Blue Addition: After 7 days of incubation, add 20 µL of Alamar blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubation and Reading: Re-incubate the plates for 24 hours. A color change from blue (no growth) to pink (growth) indicates mycobacterial viability. The MIC is defined as the lowest drug concentration that prevents the color change.
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
In Vivo Efficacy Study: Murine Model of Pulmonary Tuberculosis
This protocol describes the methodology used to evaluate the in vivo efficacy of ABT-255 against M. tuberculosis in a mouse model.
Materials:
-
Female CF-1 mice (20-22 g)
-
Mycobacterium tuberculosis strains (e.g., ATCC 35801)
-
ABT-255 formulated for oral administration
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
-
Middlebrook 7H11 agar (B569324) plates
-
Sterile syringes and gavage needles
Procedure:
-
Infection: Infect mice intravenously with a suspension of M. tuberculosis (e.g., 1 x 10^7 CFU).
-
Treatment Initiation: Begin treatment 24 hours post-infection.
-
Drug Administration: Administer ABT-255 orally once daily for 4 weeks at various dosages (e.g., 3.13, 6.25, 12.5, and 25 mg/kg of body weight). A control group receives the vehicle only.
-
Efficacy Assessment: At the end of the 4-week treatment period, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs, homogenize them in PBS with Tween 80, and prepare serial dilutions of the homogenate.
-
Colony Forming Unit (CFU) Counting: Plate the dilutions on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks.
-
Data Analysis: Count the number of CFUs to determine the bacterial load in the lungs. Calculate the log10 reduction in CFU compared to the untreated control group.
Caption: Workflow for the in vivo efficacy study of ABT-255.
References
Methodological & Application
Application Notes and Protocols for ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent, analogous to ABT-719, with significant therapeutic potential against a range of bacterial infections.[1] It has demonstrated potent in vitro and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as other common Gram-positive and Gram-negative bacteria.[1][2] The data suggests its potential use as an alternative or combination therapy for challenging bacterial infections, particularly tuberculosis.[2] Although many studies utilize the hydrochloride salt, ABT-255 free base is the active moiety.
Mechanism of Action
As a 2-pyridone antibacterial agent, ABT-255's precise molecular mechanism is not fully elucidated in the provided literature. However, this class of compounds often targets essential bacterial processes. A plausible, though not confirmed, mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, and repair. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
Spectrum of Activity
ABT-255 exhibits a broad spectrum of antibacterial activity. It shows superior in vitro and in vivo potency against Staphylococcus aureus and Streptococcus pneumoniae when compared to ciprofloxacin, and equivalent efficacy against Escherichia coli.[2] Its most notable activity is against Mycobacterium tuberculosis, where it is potent against both drug-susceptible and resistant strains.
In Vitro Activity Data
The in vitro potency of ABT-255 is typically determined by calculating its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35801 | Drug-Susceptible | 0.016 |
| ATCC 35837b | Ethambutol-Resistant | 0.031 |
| ATCC 35838c | Rifampin-Resistant | 0.031 |
In Vivo Efficacy Data
In vivo studies in murine models have confirmed the therapeutic potential of ABT-255.
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| M. tuberculosis Strain | Resistance Profile | Treatment Regimen | Outcome |
| Drug-Susceptible | - | 25 mg/kg/day (oral) for 4 weeks | 2-5 log10 reduction in lung CFU |
| Rifampin-Resistant | - | 25 mg/kg/day (oral) for 4 weeks | 2-3 log10 reduction in lung CFU |
Experimental Protocols
Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the determination of ABT-255's MIC using the broth microdilution method.
2.1.1 Materials
-
This compound
-
DMSO (for stock solution)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate broth for the test organism (e.g., Middlebrook 7H9 for M. tuberculosis)
-
Bacterial strains (e.g., M. tuberculosis ATCC strains)
-
Sterile 96-well microtiter plates
-
Incubator
-
Spectrophotometer or plate reader
2.1.2 Procedure
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in the appropriate broth to create a working stock solution.
-
Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Perform a two-fold serial dilution of ABT-255 in the 96-well plate using the appropriate broth. The concentration range should bracket the expected MIC (e.g., from 0.008 to 16 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth without ABT-255) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific bacterial strain (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol: In Vivo Efficacy in a Murine Tuberculosis Model
This protocol describes a murine model of pulmonary tuberculosis to evaluate the in vivo efficacy of ABT-255.
2.2.1 Materials
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
CF-1 mice (or other appropriate strain)
-
Mycobacterium tuberculosis strain (e.g., H37Rv or a resistant strain)
-
Aerosol exposure chamber
-
Biosafety Level 3 (BSL-3) facility
-
Oral gavage needles
-
Middlebrook 7H11 agar (B569324) plates
2.2.2 Procedure
-
Infection: Infect mice via the aerosol route with a low dose of M. tuberculosis to establish a pulmonary infection.
-
Acclimatization: Allow the infection to establish for a defined period (e.g., 7-14 days).
-
Treatment Groups: Randomize mice into treatment groups:
-
Vehicle control (oral gavage daily)
-
ABT-255 (e.g., 3.13, 6.25, 12.5, 25 mg/kg, administered orally once daily).
-
-
Drug Administration: Prepare a suspension of ABT-255 in the vehicle and administer it daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
Monitoring: Monitor the health and weight of the mice throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice.
-
Bacterial Load Determination: Aseptically remove the lungs, homogenize the tissue, and plate serial dilutions of the homogenate onto Middlebrook 7H11 agar plates.
-
CFU Enumeration: Incubate the plates for 3-4 weeks at 37°C, then count the number of colonies to determine the bacterial load (CFU) per lung.
-
Data Analysis: Compare the log10 CFU counts from the ABT-255 treated groups to the vehicle control group to determine the reduction in bacterial burden.
Visualizations
Caption: Hypothetical signaling pathway for ABT-255 action.
Caption: Experimental workflow for the in vitro MIC assay.
Caption: Experimental workflow for the in vivo efficacy study.
References
Application Notes and Protocols for Preparing ABT-255 Free Base Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent with demonstrated potency against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains of Mycobacterium tuberculosis. As a bioisostere of 4-quinolones, ABT-255 exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] Proper preparation of a stock solution is critical for accurate and reproducible results in both in vitro and in vivo studies. These application notes provide a detailed protocol for the preparation, storage, and handling of an ABT-255 free base stock solution.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound and recommendations for stock solution preparation are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | N/A |
| Molecular Weight | 385.44 g/mol | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Suggested Stock Concentration | 10 mM | [2] |
| Storage Temperature | -20°C or -80°C | [3][4][5] |
| Short-term Storage (Working Aliquots) | 4°C for up to 2 weeks | [4][6] |
| Long-term Stability | Up to 1 year at -20°C; up to 3 months at -80°C for some antibiotics | [3] |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Vortex mixer
-
Pipettes and sterile, disposable tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
Before handling ABT-255, it is essential to consult the Safety Data Sheet (SDS). Standard laboratory safety practices should be followed. Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays.
-
Calculate the required mass of ABT-255:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 385.44 g/mol × 1000 mg/g = 3.85 mg
-
-
-
Weighing the compound:
-
Using a calibrated analytical balance, carefully weigh 3.85 mg of this compound powder. To minimize static interference, an anti-static gun may be used.
-
-
Dissolution:
-
Transfer the weighed ABT-255 powder into a sterile microcentrifuge tube or a cryogenic vial.
-
Add 1 mL of sterile DMSO to the tube.
-
-
Solubilization:
-
Cap the tube securely and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.
-
Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes or cryogenic vials. This will minimize the number of freeze-thaw cycles, which can degrade the compound.[5]
-
Store the aliquots at -20°C or -80°C in a light-protected container.[3][4]
-
Properly label all tubes with the compound name, concentration, date of preparation, and solvent.
-
Mechanism of Action: Inhibition of Bacterial Topoisomerases
ABT-255, as a 2-pyridone antibacterial agent, targets bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process crucial for initiating DNA replication and transcription.[7][8]
-
Topoisomerase IV: The primary role of this enzyme is to decatenate (unlink) the daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[9]
ABT-255 stabilizes the transient complex formed between the topoisomerase and the cleaved DNA.[1] This prevents the re-ligation of the DNA strands, leading to double-strand breaks in the bacterial chromosome.[1] The accumulation of these breaks disrupts essential cellular processes and ultimately leads to bacterial cell death.
Visualizations
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. goldbio.com [goldbio.com]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. benchchem.com [benchchem.com]
- 6. boneandcancer.org [boneandcancer.org]
- 7. gosset.ai [gosset.ai]
- 8. microbenotes.com [microbenotes.com]
- 9. Topoisomerase IV - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agents
Introduction
The Minimum Inhibitory Concentration (MIC) assay is a fundamental technique in microbiology and preclinical drug development used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This quantitative measure of susceptibility is a gold standard for assessing the efficacy of novel antimicrobial compounds, monitoring the development of resistance, and guiding therapeutic choices in clinical settings.[1][2][3] The protocols outlined below are based on established guidelines, such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and are intended for research purposes.[1][2]
It is important to note that while the query specified "ABT-255 free base," publicly available scientific literature does not identify a compound with this designation as an antimicrobial agent. Instead, compounds with similar names, such as NKTR-255, are described as immunomodulatory agents for cancer therapy.[4][5][6][7] Therefore, the following protocol is a general methodology for determining the MIC of a test compound against a bacterial strain.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the MIC of a test compound against a non-fastidious bacterial strain using the broth microdilution method in 96-well plates. This method is widely used due to its efficiency and requirement for small volumes of reagents.
Materials
-
Test compound (e.g., this compound, prepared as a stock solution in a suitable solvent)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 96-well microtiter plates
-
Sterile 1.5 mL microtubes
-
Sterile saline solution (0.85% w/v)
-
Spectrophotometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (37°C)
-
Vortex mixer
Procedure
Day 1: Preparation of Bacterial Inoculum
-
From a fresh agar (B569324) plate culture, inoculate a single colony of the desired bacterial strain into a tube containing 3-5 mL of CAMHB.
-
Incubate the culture overnight at 37°C with shaking (e.g., 200 rpm) to obtain a stationary phase culture.
Day 2: MIC Plate Preparation and Inoculation
-
Inoculum Standardization:
-
Gently vortex the overnight bacterial culture.
-
Prepare a 1:10 dilution by adding 100 µL of the overnight culture to 900 µL of fresh CAMHB.
-
Measure the optical density at 600 nm (OD600) of this dilution.
-
Adjust the bacterial suspension with sterile saline to achieve a final concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.[3] This will serve as the 2x inoculum.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well microtiter plate.
-
In the first column of the plate, add the highest concentration of the test compound.
-
In subsequent columns, perform a serial dilution to achieve a range of desired concentrations.
-
Ensure that the final volume in each well is 50 µL before adding the inoculum.
-
-
Plate Inoculation:
-
Using a multichannel pipette, add 50 µL of the standardized 2x bacterial inoculum (1 x 10^6 CFU/mL) to each well containing the test compound. This will result in a final bacterial concentration of 5 x 10^5 CFU/mL in a total volume of 100 µL.[1]
-
Include a positive control for growth (wells with 50 µL of CAMHB and 50 µL of inoculum, no compound) and a negative control for sterility (wells with 100 µL of CAMHB, no inoculum).
-
-
Incubation:
-
Seal the 96-well plate to prevent evaporation.
-
Incubate the plate at 37°C for 16-24 hours under static conditions.[1]
-
Day 3: Determination of MIC
-
Visual Inspection:
-
Data Recording:
-
Record the MIC value for the test compound. The experiment should be performed in triplicate for reproducibility.
-
Data Presentation
The quantitative results of an MIC assay are typically summarized in a table format for clarity and comparison.
| Bacterial Strain | Test Compound | Replicate 1 MIC (µg/mL) | Replicate 2 MIC (µg/mL) | Replicate 3 MIC (µg/mL) | Consensus MIC (µg/mL) |
| S. aureus ATCC 29213 | Compound X | 2 | 2 | 4 | 2 |
| E. coli ATCC 25922 | Compound X | 8 | 8 | 8 | 8 |
| P. aeruginosa ATCC 27853 | Compound X | 16 | 32 | 16 | 16 |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Signaling Pathway
A signaling pathway diagram is not applicable to an in vitro MIC assay. This type of assay measures the direct inhibitory effect of a compound on the growth of a microorganism in a culture medium, a process that does not involve host cell signaling pathways. Signaling pathway analysis would be relevant for understanding a drug's mechanism of action within a host organism, such as the immunomodulatory effects of NKTR-255.[4][5][6]
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Cell-Based Assays Using Bcl-2 Family Inhibitors
A Note on ABT-255: Initial searches for "ABT-255 free base" indicate its primary identification as an anti-bacterial agent. However, the context of the requested application notes—focusing on cell-based assays, signaling pathways, and targeting an audience of cancer researchers—strongly suggests an interest in a compound targeting apoptosis, a hallmark of cancer therapy. Therefore, this document will focus on the well-established class of Bcl-2 family inhibitors, which are central to apoptosis research and for which extensive cell-based assay data is available. The protocols and data presented are representative of BH3 mimetics that target anti-apoptotic Bcl-2 proteins.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic pathway of apoptosis, also known as programmed cell death.[1][2] In many cancers, anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1) are overexpressed, allowing cancer cells to evade apoptosis and contributing to tumor progression and chemoresistance.[3] BH3 mimetic small molecules are a class of drugs designed to inhibit these anti-apoptotic proteins, thereby restoring the cell's natural ability to undergo apoptosis.[1][2] These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of Bcl-2 family inhibitors in cancer cell lines.
Mechanism of Action: Inducing Apoptosis
BH3 mimetics function by binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, preventing them from sequestering pro-apoptotic proteins like BIM, BID, and BAD (the "sensitizers") and BAX and BAK (the "effectors"). This releases BAX and BAK, which then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptosis.
Data Presentation
The following table summarizes representative quantitative data for a potent Bcl-2/Bcl-xL inhibitor. Values are illustrative and will vary based on the specific compound, cell line, and assay conditions.
| Cell Line | Assay Type | Parameter | Value |
| NALM-6 (Leukemia) | Cell Viability (MTT) | IC50 (72h) | 30 nM |
| H146 (Small Cell Lung Cancer) | Cell Viability (MTT) | IC50 (72h) | 50 nM |
| NALM-6 (Leukemia) | Apoptosis (Annexin V) | % Apoptotic Cells (100 nM, 24h) | 65% |
| H146 (Small Cell Lung Cancer) | Apoptosis (Annexin V) | % Apoptotic Cells (100 nM, 24h) | 55% |
Experimental Protocols
A general workflow for testing a Bcl-2 inhibitor is depicted below. It begins with cell culture, followed by compound treatment, and concludes with data acquisition using a specific cell-based assay.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Bcl-2 inhibitor (e.g., ABT-737)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Bcl-2 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to respective wells. Include wells with medium only for background control.
-
Incubate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing formazan crystals to form.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC). Propidium iodide (PI) is used as a vital stain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Bcl-2 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the Bcl-2 inhibitor and a vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize, and combine with the supernatant from the same well.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
-
References
Formulation of ABT-255 Free Base for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antimicrobial agent with demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. As a promising candidate for the treatment of tuberculosis, robust and reproducible in vivo studies are critical for its continued development. This document provides detailed application notes and protocols for the formulation of ABT-255 free base for oral administration in murine models of tuberculosis, along with a comprehensive protocol for in vivo efficacy studies.
Physicochemical Properties and Formulation Considerations
While specific solubility data for ABT-255 is not extensively published, 2-pyridone antibacterial agents are generally reported to have higher water solubility compared to analogous 4-quinolones.[1] However, as with many new chemical entities, it is prudent to anticipate potential solubility challenges. The formulation strategy for ABT-255 should be guided by its physicochemical properties, with the primary goal of achieving consistent and adequate systemic exposure upon oral administration.
Table 1: Physicochemical and In Vitro Data for ABT-255
| Parameter | Value/Information | Source |
| Chemical Class | 2-Pyridone Antibacterial Agent | [1] |
| Molecular Formula | C21H24FN3O3 | BOC Sciences |
| Molecular Weight | 385.44 g/mol | BOC Sciences |
| Appearance | White solid | BOC Sciences |
| In Vitro Potency (MIC) | 0.016 - 0.031 µg/mL against M. tuberculosis | MedChemExpress |
Recommended Formulation Protocols
Given the oral route of administration and the potential for variable solubility, two primary formulation approaches are presented below. It is recommended to perform initial solubility testing in a panel of pharmaceutically acceptable vehicles to select the most appropriate formulation.
Protocol 1: Aqueous Suspension (For compounds with low aqueous solubility)
This protocol is suitable if this compound exhibits poor solubility in water. The goal is to create a uniform and stable suspension to ensure consistent dosing.
Materials:
-
This compound powder
-
Suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in purified water)
-
Wetting agent (e.g., 0.1% w/v Tween 80)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
Procedure:
-
Prepare the Vehicle:
-
In a suitable container, add the required amount of purified water.
-
While stirring, slowly add the wetting agent (Tween 80) and allow it to dissolve completely.
-
Gradually add the suspending agent (CMC-Na) to the vortex of the stirring solution to prevent clumping. Continue stirring until a clear and uniform solution is obtained. This may take several hours.
-
-
Prepare the ABT-255 Suspension:
-
Accurately weigh the required amount of this compound.
-
Triturate the powder in a mortar with a small amount of the prepared vehicle to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the suspension to a calibrated volumetric flask and rinse the mortar and pestle with the vehicle to ensure complete transfer of the drug.
-
Add vehicle to the final volume and mix thoroughly using a magnetic stirrer.
-
-
Storage and Handling:
-
Store the suspension at 2-8°C.
-
Before each use, ensure the suspension is brought to room temperature and vigorously shaken to ensure homogeneity.
-
The stability of the suspension should be determined for the intended duration of the study.
-
Protocol 2: Solution Formulation (For compounds with adequate aqueous solubility)
If ABT-255 demonstrates sufficient solubility in an aqueous vehicle, a solution is the preferred formulation as it eliminates concerns about dose uniformity related to suspensions.
Materials:
-
This compound powder
-
Vehicle (e.g., Purified water, 5% Dextrose in water, or a suitable buffer)
-
pH meter and adjustment solutions (e.g., 0.1 N HCl, 0.1 N NaOH) if pH adjustment is needed.
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and volumetric flasks
Procedure:
-
Solubility Assessment:
-
Determine the approximate solubility of ABT-255 in the chosen vehicle at the desired concentration.
-
-
Prepare the ABT-255 Solution:
-
Accurately weigh the required amount of this compound.
-
In a suitable container, add approximately 80% of the final volume of the vehicle.
-
While stirring, slowly add the ABT-255 powder.
-
Continue stirring until the compound is completely dissolved. Gentle warming may be applied if it aids dissolution, but the thermal stability of ABT-255 should be considered.
-
If necessary, adjust the pH to aid solubility, ensuring the final pH is within a physiologically acceptable range for oral administration to mice.
-
Once dissolved, add the vehicle to the final volume and mix until uniform.
-
-
Storage and Handling:
-
Store the solution at 2-8°C, protected from light.
-
Before each use, allow the solution to come to room temperature.
-
In Vivo Efficacy Study Protocol: Murine Model of Tuberculosis
This protocol outlines a standard approach for evaluating the in vivo efficacy of ABT-255 in a mouse model of chronic tuberculosis.
Table 2: In Vivo Study Parameters for ABT-255
| Parameter | Recommendation | Source |
| Animal Model | BALB/c or C57BL/6 mice | [2] |
| Infection Route | Low-dose aerosol infection with M. tuberculosis H37Rv | [2] |
| Treatment Route | Oral gavage (p.o.) | MedChemExpress |
| Dose Range | 3.13 - 25 mg/kg | MedChemExpress |
| Dosing Frequency | Once daily | MedChemExpress |
| Treatment Duration | 4 weeks | MedChemExpress |
| Primary Endpoint | Bacterial load (CFU) in lungs and spleen | [3][4] |
Experimental Workflow:
References
Application Notes and Protocols for Utilizing ABT-255 Free Base in Mycobacterium tuberculosis Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent with potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis.[1][2] Structurally similar to fluoroquinolones, ABT-255 demonstrates significant promise as a therapeutic candidate.[1] These application notes provide detailed protocols for the preparation and use of ABT-255 free base in M. tuberculosis culture, including methods for determining its potency and efficacy.
Mechanism of Action
ABT-255, like other quinolone and fluoroquinolone antibiotics, targets bacterial DNA gyrase (a type II topoisomerase).[3][4][5][6] DNA gyrase is essential for bacterial DNA replication, transcription, and repair, as it introduces negative supercoils into the DNA and relaxes positive supercoils that arise during these processes.[6] ABT-255 stabilizes the covalent complex between DNA gyrase and cleaved DNA, which is a critical intermediate in the enzyme's catalytic cycle.[3][4] This stabilization leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. A key advantage of ABT-255 is its apparent lack of cross-resistance with established anti-tuberculosis drugs, making it a valuable candidate for combination therapies.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of ABT-255 against various strains of M. tuberculosis.
Table 1: In Vitro Activity of ABT-255 against M. tuberculosis
| M. tuberculosis Strain | Resistance Profile | MIC (µg/mL) | Reference |
| ATCC 35801 (Erdman) | Drug-Susceptible | 0.016 | [1][7] |
| ATCC 25618 | Drug-Susceptible | 0.031 | [7] |
| Clinical Isolate | Rifampin-Resistant | 0.031 | [1][2] |
| Clinical Isolate | Ethambutol-Resistant | 0.031 | [1][2] |
Table 2: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| M. tuberculosis Strain | Resistance Profile | ABT-255 Dose (mg/kg/day) | Duration of Therapy | Log10 Reduction in Viable Counts (Lung Tissue) | Reference |
| Drug-Susceptible | - | 3.13 - 25 | 4 weeks | 2 to 5 | [1][2] |
| Drug-Resistant | Rifampin or Ethambutol | Not specified | 4 weeks | 2 to 3 | [1][2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, deionized water or appropriate culture medium (e.g., Middlebrook 7H9 broth)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. The final concentration of DMSO in the culture should not exceed a level that affects mycobacterial growth (typically ≤1%).
-
Once dissolved, bring the solution to the desired final stock concentration by adding sterile deionized water or the appropriate culture medium. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of ABT-255 in a final volume of 1 mL.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the EUCAST reference method for MIC determination of M. tuberculosis.
Materials:
-
M. tuberculosis isolate to be tested
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
ABT-255 stock solution
-
Sterile 96-well U-bottom microtiter plates
-
Sterile deionized water
-
Sterile glass beads (3-5 mm diameter)
-
Spectrophotometer
-
Inverted mirror for reading plates
Procedure:
1. Inoculum Preparation: a. Harvest colonies of M. tuberculosis from a solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10/7H11 agar). b. Transfer the colonies to a tube containing sterile deionized water and glass beads. c. Vortex vigorously for 1-2 minutes to create a homogeneous suspension and break up clumps. d. Allow the large particles to settle for 30-60 minutes. e. Transfer the supernatant to a new sterile tube and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer (absorbance at 600 nm of 0.08-0.13). This corresponds to approximately 1-5 x 10⁷ CFU/mL. f. Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to obtain a final inoculum of approximately 1-5 x 10⁵ CFU/mL.
2. Plate Preparation and Inoculation: a. Prepare serial twofold dilutions of the ABT-255 stock solution in Middlebrook 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a growth control. b. Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. c. Seal the plate with a lid or an adhesive plate sealer and incubate at 37°C.
3. Reading and Interpretation: a. Incubate the plates for 7-21 days, or until visible growth is observed in the drug-free control well. b. Read the plates using an inverted mirror. The MIC is defined as the lowest concentration of ABT-255 that inhibits visible growth of M. tuberculosis.
In Vivo Efficacy Testing in a Murine Model of Chronic Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of ABT-255. All animal procedures must be conducted in compliance with institutional and national guidelines for animal welfare and in a BSL-3 facility.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6)
-
M. tuberculosis H37Rv or other appropriate strain
-
Aerosol exposure system for infection
-
ABT-255 formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Positive control drugs (e.g., isoniazid, rifampin)
-
Vehicle control
-
Middlebrook 7H11 agar (B569324) plates
-
Tissue homogenizer
Procedure:
1. Infection: a. Prepare a single-cell suspension of M. tuberculosis. b. Infect mice via a low-dose aerosol route to deliver approximately 50-100 CFU to the lungs. c. At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial implantation in the lungs.
2. Establishment of Chronic Infection: a. Allow the infection to establish for 4-6 weeks.
3. Treatment: a. Randomly assign mice to treatment groups (e.g., vehicle control, positive control, different doses of ABT-255). b. Administer the assigned treatment daily by oral gavage for the desired duration (e.g., 4 weeks). c. Monitor the health and body weight of the mice throughout the treatment period.
4. Assessment of Bacterial Burden: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs and spleen. c. Homogenize the organs in a known volume of sterile saline with 0.05% Tween 80. d. Prepare serial dilutions of the tissue homogenates and plate on Middlebrook 7H11 agar. e. Incubate the plates at 37°C for 3-4 weeks. f. Count the number of colonies to determine the CFU per organ. g. Express the data as log10 CFU per organ and compare the bacterial loads between treatment groups.
Conclusion
ABT-255 is a potent anti-tuberculosis agent with a mechanism of action that is effective against both drug-susceptible and resistant strains of M. tuberculosis. The protocols provided herein offer a standardized approach for the in vitro and in vivo evaluation of this compound, facilitating further research and development of this promising compound for the treatment of tuberculosis. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ABT-255 Free Base in Staphylococcus aureus Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel, orally active 2-pyridone antibacterial agent, developed as an analog of ABT-719 with an enhanced therapeutic margin against common Gram-positive and Gram-negative bacteria.[1] Preclinical studies have demonstrated its in vitro potency and in vivo efficacy against various bacterial species, including Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] This document provides a summary of the available data for ABT-255 in the context of S. aureus infection models and offers detailed protocols for representative in vitro and in vivo experiments.
It is important to note that while early studies indicated the efficacy of ABT-255 against S. aureus, comprehensive and detailed protocols, along with extensive quantitative data from these specific experiments, are not widely available in the public domain. The following sections compile the accessible information and provide generalized, yet detailed, experimental procedures to guide researchers in designing their own studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for ABT-255 and its activity against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of ABT-255 Hydrochloride
| Organism | Strain | MIC (µg/mL) |
| Mycobacterium tuberculosis | ATCC 35801 (drug-susceptible) | 0.016 |
| Mycobacterium tuberculosis | ATCC 25618 | 0.031 |
| Mycobacterium tuberculosis | ATCC 35837b (Ethambutol-resistant) | 0.031 |
| Mycobacterium tuberculosis | ATCC 35838c (Rifampin-resistant) | 0.031 |
Data sourced from MedChemExpress product information, citing Oleksijew A, et al. 1998.[2][3]
Table 2: In Vivo Efficacy of ABT-255 Hydrochloride in Murine Infection Models
| Infection Model | Pathogen | Mouse Strain | Dosing Regimen | Result |
| Systemic Infection | Staphylococcus aureus NTCC 10649 | CF-1 | 3.13 - 25 mg/kg, p.o., once daily for 4 weeks | Reduced bacterial counts |
| Systemic Infection | Streptococcus pneumoniae 6303 | CF-1 | 3.13 - 25 mg/kg, p.o., once daily for 4 weeks | Reduced bacterial counts |
| Systemic Infection | Escherichia coli JUHL | CF-1 | 3.13 - 25 mg/kg, p.o., once daily for 4 weeks | Reduced bacterial counts |
| Pulmonary Tuberculosis | M. tuberculosis ATCC 35801 | CF-1 | 6.25 - 25 mg/kg, p.o., once daily | Dose-responsive 0- to 5.5-log reduction in lung CFU |
| Pulmonary Tuberculosis | Ethambutol-resistant M. tuberculosis ATCC 35837 | CF-1 | 6.25 - 25 mg/kg, p.o., once daily | Dose-related 1- to 3-log reduction in lung CFU |
| Pulmonary Tuberculosis | Rifampin-resistant M. tuberculosis ATCC 35838 | CF-1 | 6.25 - 25 mg/kg, p.o., once daily | Dose-responsive 1- to 2.5-log reduction in lung CFU |
Data sourced from MedChemExpress product information, citing Oleksijew A, et al. 1998.[2][3] Note: Specific quantitative outcomes for the S. aureus model are not detailed in the available literature.
Experimental Protocols
The following are detailed, representative protocols for assessing the efficacy of an antibacterial agent like ABT-255 against S. aureus.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of ABT-255 against S. aureus.
Materials:
-
ABT-255 free base
-
Staphylococcus aureus strain (e.g., ATCC 29213, MRSA USA300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Preparation of ABT-255 Stock Solution: Prepare a 10 mg/mL stock solution of ABT-255 in DMSO. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
-
Bacterial Inoculum Preparation:
-
From an overnight culture of S. aureus on a blood agar (B569324) plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of ABT-255 to the first well and perform 2-fold serial dilutions across the plate.
-
The final volume in each well should be 100 µL after dilution.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Protocol 2: Murine Systemic Infection Model
This protocol outlines a generalized murine model of systemic S. aureus infection to evaluate the in vivo efficacy of ABT-255. The available literature indicates that a similar model was used for initial testing of ABT-255.[3]
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., NTCC 10649)
-
Female CF-1 mice (4-6 weeks old)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Saline solution (0.9% NaCl), sterile
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Syringes and needles for injection
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus overnight in TSB at 37°C.
-
Wash the bacterial cells twice with sterile saline by centrifugation.
-
Resuspend the pellet in sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁷ CFU/mL). The original study used an inoculum approximately 100 times the 50% lethal dose (LD₅₀).[3] The precise LD₅₀ should be determined in preliminary studies for the specific bacterial strain and mouse model.
-
-
Infection of Mice:
-
Administer the bacterial inoculum (e.g., 0.2 mL) to each mouse via intraperitoneal (IP) injection.
-
-
Treatment Administration:
-
Prepare a suspension of ABT-255 in the vehicle at the desired concentrations (e.g., 3.13, 6.25, 12.5, 25 mg/kg).
-
Begin treatment at a specified time post-infection (e.g., 1-2 hours).
-
Administer ABT-255 or vehicle (control group) orally once daily using a gavage needle. The treatment duration in the reported study was 4 weeks, though shorter durations may be suitable depending on the experimental goals.[3]
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality.
-
At the end of the study or at predetermined time points, euthanize the mice.
-
Aseptically harvest organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/organ).
-
-
Data Analysis:
-
Compare the bacterial loads in the organs of the treated groups to the vehicle control group.
-
Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
-
Visualizations
Mechanism of Action Context
As the specific molecular target of ABT-255, a 2-pyridone antibacterial, is not well-documented for S. aureus, the following diagram illustrates common targets of antibiotics in this bacterium to provide a conceptual framework for researchers.
Caption: Common antibiotic targets within S. aureus.
Experimental Workflow
The diagram below illustrates a typical workflow for evaluating the in vivo efficacy of a compound like ABT-255 in a murine infection model.
Caption: Workflow for a murine systemic infection model.
Concluding Remarks
ABT-255 has demonstrated potential as an antibacterial agent with activity against S. aureus. The protocols and data presented here are intended to serve as a valuable resource for researchers investigating this compound or similar molecules. Due to the limited publicly available information, further studies are warranted to fully elucidate the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the full therapeutic potential of ABT-255 in treating S. aureus infections. Researchers are encouraged to use the provided protocols as a starting point and adapt them to their specific experimental needs and questions.
References
Application Notes and Protocols for Testing ABT-255 Against Drug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABT-255 is a novel 2-pyridone antibacterial agent that has demonstrated promising in vitro potency and in vivo efficacy against a range of bacterial pathogens, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli.[1][2][3][4] This document provides detailed protocols for testing the efficacy of ABT-255 against a panel of drug-resistant bacteria using standard antimicrobial susceptibility testing (AST) methods. These protocols are intended to guide researchers in the evaluation of ABT-255's spectrum of activity and to provide a framework for further preclinical development.
Data Presentation
The following tables summarize the reported in vitro activity of ABT-255 against various bacterial strains. These tables are provided as a reference and can be expanded upon with new experimental data.
Table 1: In Vitro Activity of ABT-255 Against Mycobacterium tuberculosis
| Strain | Resistance Profile | MIC (μg/mL) |
| ATCC 35801 | Drug-Susceptible | 0.016 |
| ATCC 25618 | Drug-Susceptible | 0.031 |
| ATCC 35837b | Ethambutol-Resistant | 0.031 |
| ATCC 35838c | Rifampin-Resistant | 0.031 |
Data sourced from MedChemExpress.[1]
Table 2: In Vivo Efficacy of ABT-255 Against Mycobacterium tuberculosis in CF-1 Mice
| Strain | Resistance Profile | Dosage (mg/kg/day) | Duration | Reduction in Viable Counts (log10 CFU) |
| ATCC 35801 | Drug-Susceptible | 25 | 4 weeks | 2-5 |
| ATCC 35837 | Ethambutol-Resistant | 25 | 4 weeks | 1-3 |
| ATCC 35838 | Rifampin-Resistant | 25 | 4 weeks | 1-2.5 |
Data sourced from Oleksijew, A. et al. (1998).[2][4]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of ABT-255 against drug-resistant bacteria. These protocols are based on established and standardized methods for antimicrobial susceptibility testing.[5][6][7][8][9][10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]
Materials:
-
ABT-255 hydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Drug-resistant bacterial strains (e.g., MRSA, VRE, CRE)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 1°C)
Procedure:
-
Preparation of ABT-255 Stock Solution: Prepare a stock solution of ABT-255 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute in CAMHB to create a working stock solution.
-
Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the ABT-255 working stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁴ CFU/well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 1°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of ABT-255 at which there is no visible growth (turbidity) in the well.[9]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Agar (B569324) Dilution
The agar dilution method is considered a gold standard for its accuracy and is particularly useful for testing multiple bacterial strains simultaneously.[10]
Materials:
-
ABT-255 hydrochloride
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Drug-resistant bacterial strains
-
0.5 McFarland standard
-
Sterile saline or PBS
-
Inoculum replicator (optional)
-
Incubator (35°C ± 1°C)
Procedure:
-
Preparation of ABT-255 Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize.
-
Cool the molten agar to 45-50°C in a water bath.
-
Prepare serial two-fold dilutions of ABT-255 in a suitable solvent.
-
Add a specific volume of each ABT-255 dilution to a specific volume of molten MHA to achieve the desired final concentrations. Mix well and pour into sterile Petri dishes.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum: Prepare standardized bacterial inocula as described in Protocol 1, step 2.
-
Inoculation:
-
Spot-inoculate a standardized volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration of ABT-255. An inoculum replicator can be used for this purpose.
-
Include a control plate with no ABT-255 to ensure bacterial growth.
-
-
Incubation: Incubate the plates at 35°C ± 1°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of ABT-255 that completely inhibits the visible growth of the microorganism on the agar surface.[10]
Protocol 3: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[5][11]
Materials:
-
ABT-255 impregnated disks (requires custom preparation)
-
Mueller-Hinton Agar (MHA) plates
-
Drug-resistant bacterial strains
-
0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 1°C)
-
Caliper or ruler
Procedure:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum as described in Protocol 1, step 2.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the ABT-255 impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Incubate the plates at 35°C ± 1°C for 18-24 hours.
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[7]
-
The interpretation of susceptible, intermediate, or resistant is determined by comparing the zone diameter to established interpretive criteria (which would need to be developed for ABT-255 based on MIC correlation).
-
Mandatory Visualization
Caption: Workflow for MIC determination using broth microdilution.
Caption: Workflow for disk diffusion susceptibility testing.
Caption: Generalized signaling pathway for β-lactam resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. | BioWorld [bioworld.com]
- 5. mdpi.com [mdpi.com]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. apec.org [apec.org]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vims.edu [vims.edu]
Ambiguity Surrounding ABT-255 Prevents Protocol Development
Detailed application notes and protocols for the administration of "ABT-255 free base" in mice cannot be provided at this time due to significant ambiguity in publicly available scientific literature regarding the identity and therapeutic application of this compound. Searches for "ABT-255" yield information on several distinct molecules, making it impossible to ascertain the correct substance for which to develop protocols without further clarification.
Initial research has identified at least three different compounds referred to by similar names:
-
ABT-255: Described as a novel 2-pyridone antibacterial agent.[1]
-
NKTR-255: A polymer-conjugated form of recombinant human interleukin-15 (IL-15) investigated as a cancer immunotherapeutic.[2][3][4]
-
BMN 255: A substance under investigation for non-alcoholic fatty liver disease and hyperoxaluria.[5][6]
The lack of specific and consistent data for a compound definitively identified as "this compound" across multiple, verifiable sources prevents the creation of accurate and safe experimental protocols. Key information required for such a document, including mechanism of action, preclinical pharmacokinetics, and established administration regimens in murine models, is not clearly attributable to a single, well-defined "ABT-255" entity.
To ensure the safety and accuracy of scientific protocols, a precise understanding of the compound is paramount. Without this, any attempt to generate detailed application notes, data tables, or diagrams would be speculative and potentially hazardous.
Further clarification on the specific therapeutic context or chemical identifier (e.g., CAS number) for the "this compound" of interest is necessary before proceeding with the creation of the requested detailed scientific content.
References
- 1. biocompare.com [biocompare.com]
- 2. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKTR-255 is a polymer-conjugated IL-15 with unique mechanisms of action on T and natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of BMN 255 in Participants With Non-Alcoholic Fatty Liver Disease And Hyperoxaluria | BioMarin Clinical Trials [clinicaltrials.biomarin.com]
Troubleshooting & Optimization
Technical Support Center: ABT-255 Free Base
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for the handling and use of ABT-255 free base in a research setting. Below you will find frequently asked questions (FAQs), troubleshooting guides for solubility issues in Dimethyl Sulfoxide (DMSO), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255?
A1: ABT-255 is a novel 2-pyridone antibacterial agent.[1][2] It has demonstrated potent in vitro activity against various Gram-positive and Gram-negative bacteria, including drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[2][3][4] The free base form of ABT-255 is identified by the CAS number 186293-38-9.
Q2: What is the solubility of this compound in DMSO?
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: A general protocol for preparing stock solutions in DMSO is provided in the "Experimental Protocols" section. It is recommended to start with a small amount of the compound to test its solubility before proceeding with a larger quantity. The use of high-purity, anhydrous DMSO is crucial, as DMSO is hygroscopic and absorbed water can reduce its solvating power.
Q4: My this compound is not dissolving in DMSO. What should I do?
A4: Please consult the "Troubleshooting Guide: Dissolving ABT-255 in DMSO" below for a step-by-step approach to address solubility challenges. Common techniques to aid dissolution include gentle warming and sonication.
Troubleshooting Guide: Dissolving ABT-255 in DMSO
This guide provides a systematic approach to resolving common issues encountered when dissolving this compound in DMSO.
| Problem | Potential Cause | Suggested Solution |
| Visible solid particles or cloudiness in the DMSO solution. | 1. Insufficient mixing: The compound has not been adequately agitated to facilitate dissolution. 2. Low Temperature: The ambient temperature may be too low for optimal solubility. 3. DMSO quality: The DMSO may have absorbed water, reducing its effectiveness as a solvent. 4. Concentration too high: The amount of ABT-255 exceeds its solubility limit in the given volume of DMSO. | 1. Vortex/Sonicate: Vortex the vial vigorously for 1-2 minutes. If particles persist, sonicate the vial in a water bath for 10-15 minutes. 2. Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing. Avoid excessive heat to prevent compound degradation. 3. Use Anhydrous DMSO: Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly to prevent moisture absorption. 4. Dilute the solution: Add a larger volume of anhydrous DMSO to decrease the concentration. |
| Compound precipitates out of solution after initial dissolution. | 1. Temperature change: The compound may have been dissolved at an elevated temperature and precipitated upon cooling. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to precipitation. | 1. Maintain temperature or redissolve: If the experimental procedure allows, maintain the stock solution at the temperature it was dissolved at. Otherwise, gently warm and vortex to redissolve before use. 2. Aliquot stock solutions: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate concentration: Incomplete dissolution leads to a lower actual concentration of the compound in solution than calculated. | Ensure the compound is fully dissolved before use. Visually inspect the solution against a light source to confirm there are no visible particles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 385.44 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh 3.85 mg of this compound into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If undissolved particles remain, place the tube in a water bath sonicator for 10-15 minutes.
-
If sonication is not sufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing, until the compound is fully dissolved.
-
-
Visual Inspection: Once dissolved, the solution should be clear and free of any particulate matter when viewed against a light source.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Determining Compound Solubility in DMSO
This protocol provides a general method for estimating the solubility of a compound in DMSO.
Materials:
-
Compound of interest (e.g., this compound)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the compound to a known volume of DMSO in a microcentrifuge tube (e.g., 5-10 mg in 1 mL).
-
Equilibration: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C or 37°C) in a thermomixer or incubator shaker for 24-48 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: Calculate the solubility of the compound in DMSO by multiplying the determined concentration by the dilution factor.
Visualization
Bacterial DNA Replication and Repair Pathway
While the specific molecular target of ABT-255 is not publicly documented, many antibacterial agents function by disrupting essential cellular processes. The following diagram illustrates a simplified overview of the bacterial DNA replication and repair pathway, a common target for antibiotics. This diagram is provided as a representative example of a potential mechanism of action for an antibacterial compound.
Caption: A diagram illustrating key steps in bacterial DNA replication and potential antibiotic targets.
References
Technical Support Center: ABT-255 Free Base Stability in Culture Media
Welcome to the technical support center for ABT-255. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of ABT-255 free base in culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Degradation of ABT-255 in Culture Media
Researchers may encounter challenges with the stability of ABT-255, a novel 2-pyridone antibacterial agent, during in vitro experiments.[1] Instability can lead to a loss of compound activity and inconsistent results. This guide provides a systematic approach to identifying and mitigating potential degradation issues.
Symptom: Inconsistent or lower-than-expected biological activity of ABT-255.
| Potential Cause | Recommended Actions |
| Chemical Instability in Aqueous Media | - Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to confirm the purity of your ABT-255 stock and working solutions.[2] - Assess Solution Stability: Prepare fresh working solutions and compare their performance against older solutions to determine if degradation is occurring over time.[2] |
| Hydrolysis | The presence of water in culture media can lead to the cleavage of chemical bonds in ABT-255, particularly if it contains susceptible functional groups like esters or amides.[3] - pH Optimization: Determine the optimal pH range for ABT-255 stability, as many compounds are most stable between pH 4 and 8.[3][4] |
| Oxidation | Dissolved oxygen or other oxidizing agents in the culture media can degrade ABT-255.[3] - Use of Antioxidants: Consider the addition of antioxidants to the media, ensuring they do not interfere with your experimental setup.[2] |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of light-sensitive compounds.[3] - Protect from Light: Store stock solutions and conduct experiments in amber vials or under low-light conditions.[2][5] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[5] - Use Low-Binding Plates: Utilize low-protein-binding plates and labware. - Pre-treatment of Labware: Consider pre-treating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your assay. |
Symptom: Visible changes in the culture media containing ABT-255 (e.g., color change, precipitation).
| Potential Cause | Recommended Actions |
| Poor Solubility | ABT-255 may be precipitating out of the aqueous culture media. - Optimize Solvent Concentration: While minimizing DMSO is crucial (typically <0.5% in cell-based assays), a slight increase may be necessary to maintain solubility. Always include a vehicle control.[6] - pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your buffer.[6] |
| Chemical Degradation | The visible change could be a result of degradation products forming. - Analytical Characterization: Use HPLC or LC-MS to analyze the solution and identify any potential degradants.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ABT-255 stock solutions?
A1: While specific stability data for ABT-255 is not publicly available, general best practices for small molecule inhibitors should be followed.[5] Store stock solutions, typically prepared in a high-purity, anhydrous solvent like DMSO, in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][5] Protect from light by using amber vials or wrapping containers in foil.[2]
Q2: How can I assess the stability of ABT-255 in my specific culture media?
A2: You can perform a time-course experiment to determine the stability of ABT-255 under your specific experimental conditions.[2] This involves incubating ABT-255 in your culture media at the desired temperature and analyzing samples at various time points (e.g., 0, 2, 4, 8, 24 hours) using an analytical method like HPLC or LC-MS to quantify the remaining parent compound.[4][7]
Q3: My experiment runs for 48 hours. How can I ensure a stable concentration of ABT-255?
A3: For long-term experiments, it is crucial to understand the degradation kinetics of ABT-255 in your system. If significant degradation is observed, consider replenishing the compound by replacing the media with freshly prepared ABT-255-containing medium at regular intervals (e.g., every 24 hours).[5]
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments with ABT-255?
A4: The tolerance to DMSO varies between cell lines.[6] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[6]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[6]
-
> 0.5% - 1% DMSO: Can be cytotoxic and may induce off-target effects.[6] It is essential to perform a vehicle control with the same final DMSO concentration as your experimental samples.[6]
Experimental Protocols
Protocol 1: Assessing the Stability of ABT-255 in Culture Media
This protocol provides a framework for evaluating the chemical stability of ABT-255 in a specific culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator set to the experimental temperature (e.g., 37°C)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of ABT-255 in anhydrous DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your culture medium to the final working concentration.
-
Time-Zero Sample (T=0): Immediately after preparation, take an aliquot of the working solution. Quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate proteins and halt degradation.[6] Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial for analysis.
-
Incubation: Incubate the remaining working solution at the desired temperature (e.g., 37°C) in a sterile, sealed container.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots and process them as described in step 3.[4]
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the percentage of ABT-255 remaining at each time point relative to the T=0 sample.
Protocol 2: Kinetic Solubility Assay for ABT-255 in Aqueous Buffer
This protocol helps determine the kinetic solubility of ABT-255, which can be useful for identifying potential precipitation issues.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare Stock Solution: Dissolve ABT-255 in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).[6]
-
Serial Dilution in DMSO: Perform a serial dilution of the stock solution in DMSO in a 96-well plate.[6]
-
Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer in a separate 96-well plate. This will create a range of final ABT-255 concentrations.[6]
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity or light scattering of each well using a plate reader or nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Caption: Workflow for assessing ABT-255 stability in culture media.
Caption: Logical workflow for troubleshooting ABT-255 instability.
References
Technical Support Center: Troubleshooting Inconsistent ABT-255 MIC Results
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) results for the investigational compound ABT-255. The following information is based on established principles of antimicrobial susceptibility testing and aims to help identify and resolve common sources of inconsistency.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our ABT-255 MIC assays. What are the most common causes for such inconsistencies?
A1: Inconsistent MIC results can stem from several factors. The most common sources of variability in broth microdilution assays include issues with the bacterial inoculum, media preparation, and the compound itself.[1] Specifically, variations in the starting culture's density, operator-dependent differences, and the inherent properties of the tested bacterial strain can all contribute to result variability.[1][2] It's also crucial to consider the stability and solubility of ABT-255 in the test medium.
Q2: How critical is the inoculum preparation for obtaining reproducible MIC values?
A2: Inoculum preparation is a critical step, and inconsistencies here are a primary source of variable MIC results. The final inoculum density in the wells should be standardized, typically to 5 x 10^5 CFU/mL for broth microdilution methods.[3] Using an inoculum with a lower cell count can lead to falsely low MIC values, indicating false susceptibility.[4] Conversely, a higher density can result in falsely high MICs. It is essential to prepare the bacterial suspension from fresh, morphologically similar colonies and to standardize it using a McFarland standard or a spectrophotometer before dilution.
Q3: Could the culture medium be affecting our ABT-255 MIC results?
A3: Yes, the composition of the culture medium can significantly impact MIC values. Factors such as pH, cation concentration, and the presence of interfering substances can alter the activity of an antimicrobial agent. For example, some compounds may bind to components in the media, reducing their effective concentration. It is also important to ensure that the media supports robust bacterial growth for the control wells. If ABT-255 has limited solubility or stability, this can be exacerbated by certain media components, leading to precipitation or degradation of the compound.
Q4: How can we be sure that ABT-255 is stable and soluble in our assay conditions?
A4: Ensuring the solubility and stability of ABT-255 throughout the experiment is crucial. Visually inspect the wells for any signs of precipitation after adding the compound to the broth. It is also recommended to perform solubility studies for ABT-255 in the chosen test medium at the relevant concentrations. The stability of the compound in the medium over the incubation period should also be assessed, as degradation can lead to an apparent increase in the MIC.
Troubleshooting Guides
Guide 1: Inoculum Preparation and Standardization
This guide addresses inconsistencies arising from the bacterial inoculum.
| Potential Issue | Recommended Action | Acceptance Criteria |
| Inconsistent starting culture | Always use freshly grown colonies (18-24 hours) from a non-selective agar (B569324) plate. Ensure colonies are well-isolated and have consistent morphology. | Uniform colony morphology. |
| Incorrect inoculum density | Standardize the bacterial suspension to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. | Absorbance at 625 nm should be between 0.08 and 0.13. |
| Improper dilution | Perform serial dilutions of the standardized suspension to achieve the target final inoculum concentration of 5 x 10^5 CFU/mL in the microtiter plate wells. | Plate a sample from the growth control well to confirm the CFU/mL. |
| Inoculum viability | Use the prepared inoculum within 30 minutes of preparation to ensure bacterial viability. | Consistent growth in positive control wells. |
Guide 2: ABT-255 Stock Solution and Plate Preparation
This guide focuses on issues related to the handling of the investigational compound ABT-255.
| Potential Issue | Recommended Action | Acceptance Criteria |
| Inaccurate stock concentration | Prepare stock solutions carefully from a known weight of ABT-255 powder. Use a calibrated balance. | Stock concentration verified by a suitable analytical method if available. |
| Compound precipitation | Observe the stock solution and the wells of the MIC plate after adding the compound for any signs of precipitation. Consider using a different solvent for the stock solution or pre-warming the media. | No visible precipitate in the wells. |
| Compound instability | Prepare fresh stock solutions for each experiment. If the compound is known to be unstable, minimize the time it is in solution before being added to the assay plate. | Consistent MIC values across freshly prepared batches. |
| Inaccurate serial dilutions | Use calibrated pipettes and proper pipetting technique for preparing serial dilutions in the microtiter plate. | A clear dose-response of bacterial growth inhibition should be visible. |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol outlines a standardized method for determining the MIC of ABT-255.
-
Preparation of ABT-255 Stock Solution:
-
Accurately weigh a suitable amount of ABT-255 powder.
-
Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Note the final concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension in the appropriate test broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Preparation of the MIC Plate:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the ABT-255 stock solution in broth to achieve the desired concentration range.
-
Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Incubate the plate at 35 ± 1 °C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of ABT-255 that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in MIC value caused by differences in experimental protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ABT-255 Free Base Concentration for In Vitro Assays
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the in vitro concentration of the novel inhibitor, ABT-255. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to streamline your experiments and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for ABT-255 in a new experiment?
For a novel inhibitor like ABT-255 where the potency is not yet fully characterized, it is advisable to begin with a broad concentration range. A typical starting point would be from 1 nM to 100 µM.[1] This wide range will help determine if ABT-255 is effective at very low concentrations or if higher concentrations are needed to observe a biological response.
Q2: How should I prepare the stock solution for ABT-255 free base?
Proper preparation of the stock solution is critical for accurate and reproducible results.
-
Solubility Testing: Before preparing a high-concentration stock, it is crucial to determine the solubility of this compound in common laboratory solvents such as DMSO, ethanol, or PBS.
-
Stock Concentration: A standard practice is to prepare a high-concentration stock solution, for instance, 10 mM in 100% DMSO. This allows for the addition of small volumes to your experimental media, which minimizes the final solvent concentration.[1]
-
Storage: To maintain stability, stock solutions should be aliquoted and stored at -20°C or -80°C. It is important to avoid repeated freeze-thaw cycles.[1]
Q3: My ABT-255 precipitates when I dilute it into my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common challenge with hydrophobic small molecules. Here are several troubleshooting steps:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[2]
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration to ensure it's not affecting your results.[2]
-
Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for ABT-255's solubility.
-
Use a Different Solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
The tolerance to DMSO can vary significantly between different cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% DMSO: Widely used and tolerated by many robust cell lines.
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may induce off-target effects.
It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.
Troubleshooting Guide
This guide addresses common issues you may encounter when optimizing ABT-255 concentration.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors during compound dilution- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and mix well at each dilution step.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity. |
| No observable effect at any concentration | - ABT-255 is inactive in the chosen assay- Compound degradation- Incorrect assay endpoint | - Verify the compound's mechanism of action and select an appropriate assay.- Prepare fresh stock solutions and handle them according to stability guidelines.- Ensure the assay readout is appropriate for the expected biological effect. |
| High background signal or non-specific effects | - Cytotoxicity of the compound at high concentrations- Interference of the compound with the assay reagents | - Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range.- Run a control with the compound and assay reagents in the absence of cells to check for interference. |
| IC50 value is significantly different from expected values | - Different experimental conditions (cell type, incubation time, substrate concentration)- Compound instability in media | - Standardize your protocol and ensure all parameters are consistent.- Assess the stability of ABT-255 in your culture medium over the course of the experiment. |
Experimental Protocols
Protocol 1: Determining the IC50 of ABT-255 using a Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of ABT-255.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of ABT-255 in culture medium, starting from 200 µM down to 2 nM.
-
Remove the old medium from the cells and add 50 µL of fresh medium to each well.
-
Add 50 µL of the prepared 2X compound concentrations to the respective wells (this will result in a final concentration range of 100 µM to 1 nM).
-
Include wells with a vehicle control (medium with the same final DMSO concentration) and a positive control inhibitor if available.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
-
Assay Readout:
-
After incubation, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of Target Engagement
This protocol is to confirm that ABT-255 is engaging its target within a specific signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of ABT-255 (based on the IC50 value) for a predetermined time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis to quantify the changes in protein phosphorylation.
-
Re-probe the membrane with an antibody against the total protein as a loading control.
-
Visual Guides
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway targeted by ABT-255 and the general workflow for optimizing its concentration.
Caption: Hypothetical PI3K/AKT/mTOR signaling pathway targeted by ABT-255.
Caption: Experimental workflow for optimizing ABT-255 concentration.
References
ABT-255 free base degradation in aqueous solution
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is it used for?
ABT-255 is a novel 2-pyridone antibacterial agent.[1] It is an analog of ABT-719 and has shown potential in therapeutic applications against various bacterial infections. It has demonstrated in vitro potency and in vivo efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[1]
Q2: What are the common factors that can cause the degradation of a compound like ABT-255 in an aqueous solution?
While specific data on ABT-255 is unavailable, typical factors that can cause degradation of active pharmaceutical ingredients (APIs) in aqueous solutions include:
-
pH: Hydrolysis is a common degradation pathway, and its rate is often pH-dependent. Acidic or alkaline conditions can catalyze the breakdown of susceptible functional groups.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Q3: How can I assess the stability of my ABT-255 solution?
To assess the stability of an ABT-255 solution, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method should be able to separate the intact ABT-255 from its potential degradation products. Stability studies are then conducted under controlled conditions (e.g., specific pH, temperature, and light exposure) over a defined period.
Troubleshooting Guide
This guide addresses potential issues you might encounter during the preparation and storage of aqueous solutions of ABT-255.
| Issue | Potential Cause | Recommended Action |
| Loss of potency in the ABT-255 solution over a short period. | pH-mediated hydrolysis: The pH of the solution may be promoting the degradation of ABT-255. | Prepare fresh solutions daily. If the solution needs to be stored, conduct a pH-stability profile to determine the optimal pH for storage. Buffer the solution at the pH of maximum stability. |
| Appearance of unknown peaks in the chromatogram of an aged solution. | Chemical degradation: ABT-255 is likely degrading into one or more new chemical entities. | Perform forced degradation studies (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the degradation pathway and in developing an analytical method capable of resolving these new peaks. |
| Precipitation of the compound from the solution. | Poor solubility or supersaturation: The concentration of ABT-255 may exceed its solubility in the aqueous medium at the storage temperature. | Determine the solubility of ABT-255 free base in your chosen aqueous system. Consider using co-solvents or adjusting the pH to improve solubility. Store solutions at a controlled room temperature or as determined by stability studies. |
| Discoloration of the solution upon exposure to light. | Photodegradation: ABT-255 may be susceptible to degradation upon exposure to light. | Protect the solution from light by using amber vials or by covering the container with aluminum foil. Conduct photostability studies to assess the impact of light. |
Hypothetical Degradation Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how stability data for ABT-255 might be presented and is not based on actual experimental results.
Table 1: Hypothetical pH-Rate Profile for ABT-255 Degradation at 25°C
| pH | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 3.0 | 0.045 | 15.4 |
| 5.0 | 0.012 | 57.8 |
| 7.0 | 0.028 | 24.8 |
| 9.0 | 0.095 | 7.3 |
Table 2: Hypothetical Temperature Effect on ABT-255 Degradation at pH 7.0
| Temperature (°C) | Apparent First-Order Rate Constant (kobs) (day-1) | Half-life (t1/2) (days) |
| 4 | 0.005 | 138.6 |
| 25 | 0.028 | 24.8 |
| 40 | 0.112 | 6.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV.
Protocol 2: HPLC Method for Stability Testing (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of ABT-255.
Caption: Troubleshooting logic for ABT-255 solution instability.
References
Technical Support Center: Overcoming Poor Solubility of 2-Pyridone Compounds
For researchers, scientists, and drug development professionals, the poor aqueous solubility of 2-pyridone compounds presents a significant hurdle in early-stage discovery and formulation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-pyridone compounds exhibit poor water solubility?
A1: The solubility of 2-pyridone derivatives is influenced by their molecular structure. Many possess a combination of a rigid, planar ring system and lipophilic substituents, which contributes to strong crystal lattice energy. This high lattice energy requires more energy to break the crystal structure and allow the compound to dissolve in a solvent. Additionally, the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms can influence solubility, with the less polar lactam form often predominating in the solid state.[1][2]
Q2: What is the first step when encountering a solubility issue with a new 2-pyridone compound?
A2: The initial and most critical step is to perform a comprehensive solubility assessment in a range of solvents. This should include common organic solvents (e.g., DMSO, ethanol, methanol), as well as aqueous buffers at various physiologically relevant pH values (e.g., pH 2, 5, 7.4). This preliminary screening will help in preparing stock solutions and provide valuable insights into the compound's physicochemical properties, guiding the selection of an appropriate solubility enhancement strategy.
Q3: How does pH influence the solubility of 2-pyridone compounds?
A3: The solubility of ionizable 2-pyridone compounds is often pH-dependent. For derivatives with a basic functional group, solubility will generally increase in acidic conditions (lower pH) due to protonation of the basic site, leading to the formation of a more soluble salt. Conversely, for acidic 2-pyridone compounds, solubility will be higher in basic conditions (higher pH). Therefore, determining the pKa of your compound is crucial for understanding its pH-solubility profile.[3] For example, the solubility of the weakly basic drug carvedilol, a BCS Class II drug, is significantly higher at lower pH values.[4]
Troubleshooting Guide
This section provides a systematic approach to addressing poor solubility of 2-pyridone compounds, categorized by the chosen enhancement strategy.
Issue 1: Compound crashes out of solution upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The aqueous buffer has a much lower solubilizing capacity for your compound compared to DMSO. This is a common issue when the final DMSO concentration is not low enough to maintain the compound in solution.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1%, and ideally <0.5%, in your aqueous medium.
-
Use a Co-solvent: Incorporate a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 into your aqueous buffer. This can increase the overall solvent capacity for your compound.
-
pH Adjustment: If your compound is ionizable, adjust the pH of the aqueous buffer to a range where your compound is more soluble.
-
Employ Cyclodextrins: Add a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to the aqueous buffer to form an inclusion complex with your compound, thereby increasing its apparent solubility.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause: Poor solubility can lead to the formation of aggregates or precipitation of the compound in the assay medium, resulting in variable and non-reproducible data.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before adding your compound to the assay, visually inspect the stock solution and final dilutions for any signs of precipitation. Sonication can aid in dissolving the compound.
-
Measure Solubility in Assay Medium: Determine the kinetic solubility of your compound directly in the assay medium to ensure you are working below its solubility limit.
-
Formulation Approach: Consider using a formulated version of your compound, such as a solid dispersion or nanosuspension, to improve its dissolution and maintain a stable concentration in the assay.
-
Data Presentation: Comparison of Solubility Enhancement Techniques
The following tables summarize quantitative data for various solubility enhancement techniques applied to 2-pyridone and other poorly soluble compounds.
Table 1: Solubility of Pirfenidone (a 2-pyridone derivative) in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~20 (pH-independent) | [5] |
| Ethanol | ~20 | [6] |
| DMSO | ~17 | [6] |
| Dimethylformamide | ~10 | [6] |
| PBS (pH 7.2) | ~3 | [6] |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of Poorly Soluble Drugs
| Drug | Cyclodextrin | Solubility Enhancement (fold) | Reference |
| Pyrazolo[3,4-d]pyrimidines | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | 100 - 1000 | [7] |
| Meclizine HCl | 2-Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant increase | [8] |
| Hyperoside | 2-Hydroxypropyl-β-cyclodextrin (2H-β-CD) | 9 | [9] |
Table 3: Impact of Solid Dispersion on the Solubility of a Poorly Water-Soluble Drug
| Drug | Carrier | Method | Solubility Enhancement | Reference |
| Albendazole | Polyvinylpyrrolidone (PVP) | Solvent Evaporation | ~155-fold (from 0.31 µg/mL to 48.21 µg/mL) | [10] |
| Dipyridamole (B1670753) | Copolyvidonum Plasdone S-630 | Solvent Evaporation | Significantly improved | [11] |
Experimental Protocols
Protocol 1: Preparation of a 2-Pyridone Compound Solid Dispersion by Solvent Evaporation
-
Materials:
-
2-pyridone compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))
-
Organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the drug and polymer are soluble.
-
-
Procedure:
-
Accurately weigh the 2-pyridone compound and the polymer carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Dissolve both the drug and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Ensure complete dissolution by visual inspection. Gentle warming or sonication may be applied if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator. The bath temperature should be kept as low as possible to avoid thermal degradation.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (e.g., using DSC and PXRD).[8]
-
Protocol 2: Preparation of a 2-Pyridone Compound Nanosuspension by High-Pressure Homogenization
-
Materials:
-
2-pyridone compound
-
Stabilizer(s) (e.g., Poloxamer 188, Tween 80, Sodium Dodecyl Sulfate (SDS))
-
Purified water
-
-
Procedure:
-
Prepare an aqueous solution of the stabilizer(s) at the desired concentration.
-
Disperse the accurately weighed 2-pyridone compound in the stabilizer solution to form a pre-suspension.
-
Homogenize this pre-suspension using a high-shear stirrer (e.g., at 10,000 rpm for 10-15 minutes).
-
Subject the resulting coarse suspension to high-pressure homogenization (HPH).
-
The HPH process typically involves multiple cycles (e.g., 10-20 cycles) at a high pressure (e.g., 1500 bar). The temperature should be controlled during the process, often by using a cooling system.
-
The particle size of the nanosuspension should be monitored during the homogenization process using a particle size analyzer.
-
Continue the homogenization cycles until the desired particle size and a narrow particle size distribution (polydispersity index) are achieved.
-
Characterize the final nanosuspension for particle size, zeta potential, drug content, and dissolution rate.[3][7][9][12][13][14][15][16]
-
Visualizations
Logical Workflow for Troubleshooting Poor Solubility
Caption: A logical workflow for addressing the poor solubility of 2-pyridone compounds.
Mechanism of Cyclodextrin-Mediated Solubility Enhancement
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin's cavity.
Drug Absorption Pathway Affected by Solubility
Caption: The critical role of dissolution in the oral absorption of drugs.
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjbphs.com [wjbphs.com]
- 4. oatext.com [oatext.com]
- 5. opendata.uni-halle.de [opendata.uni-halle.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. internationaljournal.org.in [internationaljournal.org.in]
- 10. Preparation and characterization of solid dispersions of dipyridamole with a carrier "copolyvidonum Plasdone S-630" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]
- 12. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
ABT-255 Free Base Experimental Artifacts: Technical Support Center
Welcome to the technical support center for ABT-255 free base. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential experimental artifacts and to offer troubleshooting support for common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is ABT-255 and what is its mechanism of action?
A1: ABT-255 is a novel antibacterial agent belonging to the 2-pyridone class of compounds. It is structurally related to quinolizine derivatives and functions as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[1][2][3] By targeting DNA gyrase, ABT-255 disrupts bacterial DNA synthesis, leading to bactericidal effects.
Q2: What is the difference between this compound and ABT-255 hydrochloride?
A2: this compound (CAS 186293-38-9) is the uncharged form of the molecule.[4][5] ABT-255 hydrochloride (CAS 181141-52-6) is the salt form, where the molecule is protonated and associated with a chloride ion.[5] Generally, hydrochloride salts of compounds with basic functional groups are prepared to improve aqueous solubility and stability compared to the free base. While specific data for ABT-255 is limited, it is reasonable to assume the free base may have lower aqueous solubility.
Q3: What are the known physical and chemical properties of this compound?
A3: Specific experimental data on the physicochemical properties of this compound is not widely published. However, based on its chemical structure and information on related compounds, some properties can be inferred.
| Property | Value/Information | Source/Inference |
| Molecular Formula | C₂₁H₂₄FN₃O₃ | |
| Molecular Weight | 385.44 g/mol | |
| Appearance | Likely a solid powder. | General for this class of compounds. |
| Aqueous Solubility | Expected to be low. The related compound ABT-719 is not soluble in water. | [6] |
| Organic Solvent Solubility | Expected to be soluble in organic solvents like DMSO and DMF. The related compound ABT-719 is soluble in DMSO. | [6] |
| Stability | Potential for photodegradation due to the pyridone ring. Should be stored protected from light. | [1][7] |
| Hygroscopicity | The hygroscopic nature is not documented, but it is a potential property to consider for solid-state stability. | General consideration for amorphous solids. |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Poor Solubility and Precipitation in Aqueous Media
Question: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer. How can I resolve this?
Answer:
This is a common issue for poorly water-soluble compounds like this compound. The abrupt change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution.
Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO to minimize the volume of DMSO added to the aqueous medium. The final DMSO concentration in your experiment should ideally be below 0.5% to minimize solvent-induced artifacts.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock into a small volume of your aqueous buffer that contains a solubilizing agent (see next step) before further dilution to the final concentration.
-
Use of Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents in your vehicle control and experimental solutions. Options include:
-
Surfactants: Such as Tween 80 or Cremophor EL.
-
Cyclodextrins: Like hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules to enhance solubility.
-
-
pH Adjustment: ABT-255 contains basic nitrogen atoms, suggesting its solubility may be pH-dependent.[8][9][10][11] Lowering the pH of the aqueous medium might increase its solubility. However, ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
-
Sonication: Gentle sonication of the solution after dilution may help to re-dissolve small precipitates, but this may not provide long-term stability.
Experimental Workflow for Solubility Optimization:
References
- 1. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridone-containing phenalenone-based photosensitizer working both under light and in the dark for photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. 2-pyridone, 142-08-5 [thegoodscentscompany.com]
- 10. Abt-719 | C18H20FN3O3 | CID 178074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Pyridone - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing In Vivo Bioavailability of ABT-255 Free Base
Disclaimer: This document is intended for research, scientific, and drug development professionals. The information provided is based on general principles of pharmaceutical sciences, as specific data for ABT-255 is limited in the public domain. All quantitative data and specific experimental conditions presented herein are illustrative and should be adapted based on experimentally determined properties of ABT-255.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of the ABT-255 free base.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with our this compound formulation in preclinical studies. What are the potential causes?
A1: Low and variable oral bioavailability of a compound like ABT-255, which is likely a poorly soluble weak base, can stem from several factors:
-
Poor Aqueous Solubility: As a weak base, ABT-255's solubility is likely pH-dependent, with higher solubility in the acidic environment of the stomach and lower solubility in the more neutral pH of the small intestine.[1][2][3] This can lead to the drug precipitating out of solution as it transitions from the stomach to the intestines, limiting its absorption.
-
Slow Dissolution Rate: The rate at which the solid drug particles dissolve in the gastrointestinal fluids can be a limiting factor for absorption, especially for compounds with low solubility.[4]
-
First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.
-
High Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, very high lipophilicity can lead to poor wetting and dissolution.
Q2: How can we determine if the low bioavailability of ABT-255 is due to solubility/dissolution limitations or metabolic instability?
A2: A preliminary assessment can be made by comparing the pharmacokinetic profiles after oral and intravenous (IV) administration. A significantly higher exposure after IV administration suggests poor oral absorption. To differentiate between solubility and metabolic issues, consider a study in a preclinical model with and without a broad-spectrum cytochrome P450 inhibitor. A significant increase in oral bioavailability in the presence of the inhibitor would point towards extensive first-pass metabolism.
Q3: What are the initial formulation strategies to consider for enhancing the oral bioavailability of this compound?
A3: For a Biopharmaceutics Classification System (BCS) Class II or IV compound (low solubility), the primary goal is to enhance its dissolution rate and/or solubility in the gastrointestinal tract.[5] Initial strategies to explore include:
-
Particle Size Reduction: Micronization or nanosuspension technologies can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly improve its apparent solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can help maintain the drug in a solubilized state in the gastrointestinal tract.
-
pH Modification: For a weak base, co-formulation with an acidifier can create a more acidic microenvironment, promoting dissolution.
Troubleshooting Guides
Issue 1: Inconsistent results in preclinical oral dosing studies.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Gastric pH in Animal Models | Administer the formulation with a pH-modifying agent or use a model with controlled gastric pH. | More consistent plasma concentration-time profiles across subjects. |
| Food Effects | Conduct pharmacokinetic studies in both fasted and fed states. For a poorly soluble weak base, a high-fat meal can sometimes enhance absorption. | Determine if co-administration with food leads to a positive or negative effect on bioavailability. |
| Formulation Instability | Characterize the physical and chemical stability of the dosing vehicle before and after preparation. | Ensure the drug remains in the desired physical form (e.g., suspended, dissolved) throughout the study. |
Issue 2: Formulation approach is not translating to significant in vivo bioavailability enhancement.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Precipitation in the Small Intestine | For weak bases, dissolution may occur in the stomach, followed by precipitation at the higher pH of the intestine. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. | Maintained supersaturation of the drug in the small intestine, leading to improved absorption. |
| Poor Permeability | If solubility and dissolution are improved but bioavailability remains low, the issue may be poor membrane permeability. | Consider in vitro permeability assays (e.g., Caco-2) to assess this. |
| Inadequate Formulation Optimization | Systematically screen different excipients and their concentrations. For example, in a solid dispersion, the choice of polymer and drug loading are critical. | Identification of a more robust formulation with improved in vitro dissolution and in vivo performance. |
Illustrative Data Tables
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value (Illustrative) | Implication for Oral Bioavailability |
| Molecular Weight | 385.44 g/mol | Moderate size, generally favorable for passive diffusion. |
| pKa (Weak Base) | 5.2 | Ionized (more soluble) in the stomach (pH 1-2), but largely unionized (less soluble) in the small intestine (pH 6-7.5). |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL | Very low solubility at physiological pH, suggesting dissolution-rate limited absorption. |
| LogP | 3.8 | Indicates good permeability but may contribute to poor aqueous solubility. |
Table 2: Illustrative Pharmacokinetic Data for Different ABT-255 Formulations in a Rat Model
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 10 | 150 ± 35 | 2.0 | 650 ± 120 | 100 |
| Micronized Suspension | 10 | 280 ± 50 | 1.5 | 1200 ± 210 | 185 |
| Nanosuspension | 10 | 550 ± 90 | 1.0 | 2500 ± 400 | 385 |
| Solid Dispersion (1:4 drug:polymer) | 10 | 800 ± 150 | 1.0 | 4100 ± 650 | 630 |
Data are presented as mean ± SD and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Solubilization: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone) at a predetermined ratio (e.g., 1:4 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently mill the dried solid dispersion to obtain a fine powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using XRD and DSC), and in vitro dissolution performance compared to the crystalline drug.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), fasted overnight before dosing.
-
Formulation Administration: Administer the different ABT-255 formulations (e.g., aqueous suspension, solid dispersion) orally via gavage at a fixed dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of ABT-255 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for enhancing the oral bioavailability of ABT-255.
Caption: Decision tree for troubleshooting low bioavailability.
References
- 1. Impaired drug absorption due to high stomach pH: a review of strategies for mitigation of such effect to enable pharmaceutical product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Gastrointestinal pH on Oral Drug Absorption - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
Technical Support Center: Minimizing Off-Target Effects of Bcl-2 Family Inhibitors in Cell Culture
A Note on Terminology: The compound "ABT-255" is primarily documented as an antibacterial agent. This guide assumes the user is inquiring about the well-characterized Bcl-2 family inhibitors developed by Abbott Laboratories (now AbbVie), such as ABT-199 (Venetoclax) and ABT-263 (Navitoclax) , which are frequently used in cancer cell culture research and for which off-target effects are a known consideration.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-2 family inhibitors in cell culture. The focus is on minimizing off-target effects to ensure data integrity and translatability.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of Venetoclax (B612062) (ABT-199) and Navitoclax (ABT-263)?
A1: Venetoclax is a highly selective inhibitor of Bcl-2, a key anti-apoptotic protein. Its primary on-target effect is the induction of apoptosis in cells dependent on Bcl-2 for survival. Off-target effects are less common due to its high selectivity, but at high concentrations, it may inhibit other Bcl-2 family members.[1]
Navitoclax is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[2] Its on-target effects include inducing apoptosis in cells reliant on these proteins. A significant and well-documented on-target toxicity of Navitoclax is thrombocytopenia (low platelet count), which is caused by the inhibition of Bcl-xL, a protein essential for platelet survival.[3][4][5]
Q2: How can I choose the right Bcl-2 inhibitor for my experiment to minimize off-target effects?
A2: The choice of inhibitor depends on the specific Bcl-2 family members your cell model relies on for survival.
-
For Bcl-2 dependent cells: Venetoclax (ABT-199) is the preferred choice due to its high selectivity for Bcl-2, which minimizes the risk of off-target effects, particularly Bcl-xL-mediated thrombocytopenia if working with primary samples containing platelets.
-
For cells dependent on Bcl-xL or Bcl-w: Navitoclax (ABT-263) may be more appropriate. However, be aware of its potential off-target effects and consider using it in conjunction with controls to dissect the specific contributions of each inhibited protein.
-
Confirming Dependency: Before starting, it is advisable to determine the dependency of your cell line on specific Bcl-2 family proteins through techniques like BH3 profiling or by assessing the expression levels of Bcl-2, Bcl-xL, and Mcl-1.[6]
Q3: What are common mechanisms of resistance to Bcl-2 inhibitors in cell culture?
A3: Resistance to Bcl-2 inhibitors can arise through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Mcl-1 or Bcl-xL can compensate for the inhibition of Bcl-2, leading to resistance to Venetoclax.[7][8][9]
-
Mutations in the Bcl-2 protein: Alterations in the BH3-binding groove of Bcl-2 can prevent the inhibitor from binding effectively.[6]
-
Metabolic reprogramming: Cancer cells can alter their metabolic pathways, such as oxidative phosphorylation, to counteract the effects of Bcl-2 inhibition.[7][8]
-
Activation of survival signaling pathways: Upregulation of pathways like the PI3K/AKT or MAPK/ERK pathways can promote cell survival and confer resistance.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death in control (untreated) cells. | Cell line is unhealthy or stressed. | Ensure you are using cells in the logarithmic growth phase. Check for mycoplasma contamination. Optimize cell seeding density to avoid overgrowth. |
| Inconsistent or no induction of apoptosis with the inhibitor. | 1. Incorrect inhibitor concentration: The concentration may be too low for your specific cell line. 2. Cell line resistance: The cells may not be dependent on the targeted Bcl-2 family member. 3. Inhibitor degradation: The compound may not be stable in your cell culture medium for the duration of the experiment. 4. Suboptimal assay timing: Apoptosis is a dynamic process, and the chosen time point for analysis might be too early or too late. | 1. Perform a dose-response curve: Titrate the inhibitor over a wide range of concentrations to determine the optimal effective concentration (EC50). 2. Assess Bcl-2 family protein expression: Use Western blotting to check the expression levels of Bcl-2, Bcl-xL, and Mcl-1. Consider using a different inhibitor if the cells are not dependent on the target. 3. Check inhibitor stability: If possible, assess the stability of the inhibitor in your culture medium over time using analytical methods like HPLC. Consider replenishing the medium with fresh inhibitor for long-term experiments. 4. Conduct a time-course experiment: Measure apoptosis at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal window for your cell line. |
| Observed phenotype is cytostatic (growth arrest) rather than apoptotic. | 1. Cell cycle arrest: The inhibitor, at certain concentrations, might be inducing cell cycle arrest instead of or prior to apoptosis. 2. Off-target effects: The inhibitor could be affecting other cellular pathways that regulate the cell cycle. | 1. Perform cell cycle analysis: Use flow cytometry with propidium (B1200493) iodide staining to analyze the cell cycle distribution of treated cells. 2. Use a more selective inhibitor or lower concentrations: If off-target effects are suspected, switch to a more specific inhibitor (e.g., Venetoclax for Bcl-2) or use the lowest effective concentration of the current inhibitor. |
| Unexpected results in combination studies with other drugs. | 1. Antagonistic effects: The second drug may be interfering with the mechanism of action of the Bcl-2 inhibitor. For example, it might upregulate anti-apoptotic proteins. 2. Enhanced toxicity: The combination may be overly toxic, leading to non-specific cell death (necrosis) rather than apoptosis. | 1. Investigate the mechanism of the second drug: Ensure that the second drug does not counteract the pro-apoptotic effect of the Bcl-2 inhibitor. 2. Perform synergy analysis: Use methods like the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic. Titrate both drugs to find a synergistic and non-toxic concentration range. |
| Thrombocytopenia observed in in vitro co-culture models (with Navitoclax). | On-target inhibition of Bcl-xL: Navitoclax is known to cause platelet apoptosis by inhibiting Bcl-xL, which is essential for platelet survival.[3][4] | This is an expected on-target effect of Navitoclax. To confirm that the observed apoptosis is Bcl-xL-dependent, you can use a Bcl-2 selective inhibitor like Venetoclax as a negative control. For experiments where platelet viability is critical, consider using Venetoclax if the target cells are Bcl-2 dependent. |
Data Presentation
Table 1: Selectivity Profile of Venetoclax (ABT-199) and Navitoclax (ABT-263)
| Compound | Bcl-2 (Ki, nM) | Bcl-xL (Ki, nM) | Bcl-w (Ki, nM) | Mcl-1 (Ki, nM) |
| Venetoclax (ABT-199) | <0.01 | 48 | 245 | >444 |
| Navitoclax (ABT-263) | ≤1 | ≤0.5 | ≤1 | Weakly binds |
Note: Ki values represent the binding affinity of the inhibitor to the target protein. Lower values indicate higher affinity. Data compiled from multiple sources.
Table 2: Example IC50 Values of Venetoclax and Navitoclax in Various Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| MOLM-13 | Acute Myeloid Leukemia | Venetoclax | ~20 |
| RS4;11 | Acute Lymphoblastic Leukemia | Venetoclax | ~4 |
| WSU-FSCCL | Follicular Lymphoma | Venetoclax | ~110 |
| H146 | Small Cell Lung Cancer | Navitoclax | ~110 |
| H889 | Small Cell Lung Cancer | Navitoclax | <400 |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment. This table provides approximate values for reference.
Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescence-Based Assay (e.g., CellTiter-Glo®)
Objective: To determine the concentration-dependent effect of a Bcl-2 inhibitor on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Bcl-2 inhibitor (Venetoclax or Navitoclax) stock solution (e.g., 10 mM in DMSO)
-
Opaque-walled 96-well microplates suitable for luminescence measurements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Inhibitor Treatment: a. Prepare serial dilutions of the Bcl-2 inhibitor in complete culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. b. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor dose) and a no-treatment control. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a luminometer.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability) using a non-linear regression curve fit.
Protocol 2: Assessing Apoptosis by Annexin V and Propidium Iodide (PI) Staining using Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a Bcl-2 inhibitor.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and treat with the desired concentrations of the Bcl-2 inhibitor and controls for the determined optimal time.
-
Cell Harvesting: a. For suspension cells, collect the cells by centrifugation. b. For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Collect both the detached cells and the cells from the supernatant.
-
Staining: a. Wash the cells twice with cold PBS. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). b. Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control samples. c. Acquire data for at least 10,000 events per sample.
-
Data Analysis: a. Create a quadrant plot of FITC (Annexin V) versus PI fluorescence. b. Quantify the percentage of cells in each quadrant:
- Lower-left (Annexin V- / PI-): Live cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells
Mandatory Visualization
Caption: The Bcl-2 family signaling pathway and the mechanism of action of Bcl-2 inhibitors.
References
- 1. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bcl-2/Bcl-X(L)/Bcl-w inhibitor, navitoclax, enhances the activity of chemotherapeutic agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substantial Susceptibility of Chronic Lymphocytic Leukemia to BCL2 Inhibition: Results of a Phase I Study of Navitoclax in Patients With Relapsed or Refractory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 8. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Validation & Comparative
A Comparative Analysis of the In Vitro Antibacterial Potency of ABT-255 Free Base and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of ABT-255 free base, a novel 2-pyridone antibacterial agent, and ciprofloxacin (B1669076), a widely-used fluoroquinolone antibiotic. This analysis is based on available experimental data to assist researchers in evaluating their potential applications.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and ciprofloxacin against a selection of clinically relevant bacterial strains. MIC is a key measure of an antibiotic's potency, representing the lowest concentration of the drug that prevents visible growth of a microorganism.
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Comparative Potency |
| Staphylococcus aureus | Data indicates superior potency to ciprofloxacin[1] | 0.25 - 0.6[2][3] | Superior |
| Streptococcus pneumoniae | Data indicates superior potency to ciprofloxacin[1] | 0.5 - 1.0[4] | Superior |
| Escherichia coli | Data indicates equivalent potency to ciprofloxacin[1] | ≤0.06 - 0.08[3][5] | Equivalent |
| Mycobacterium tuberculosis (drug-susceptible & resistant strains) | 0.016 - 0.031[1][6] | Not typically a first-line agent; MICs can be variable. | Potent Activity |
Note: The potency of ABT-255 against S. aureus and S. pneumoniae is described as "superior" based on a direct comparative statement in the available literature[1]. Specific quantitative MIC values for ABT-255 against these strains were not publicly available at the time of this review.
Experimental Protocols
The MIC values presented in this guide are typically determined using standardized laboratory procedures. The most common method is the broth microdilution method , as outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (this compound or ciprofloxacin) is prepared at a known concentration in a suitable solvent.
-
Serial Dilution: The stock solution is serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the antibiotic.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a specific temperature (typically 35-37°C) for a defined period (usually 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Mechanism of Action and Signaling Pathways
Ciprofloxacin: Inhibition of Bacterial DNA Replication
Ciprofloxacin is a member of the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[7] These enzymes are crucial for bacterial DNA replication, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA chromosomes following replication.
By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the cleaved DNA strands, preventing their re-ligation.[7] This leads to an accumulation of double-strand DNA breaks, which ultimately triggers bacterial cell death.
References
- 1. | BioWorld [bioworld.com]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Ciprofloxacin Activity against Streptococcus pneumoniae after 10 Years of Use in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABT-255 and Isoniazid Against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the novel antibacterial agent ABT-255 and the first-line anti-tuberculosis drug isoniazid (B1672263). The information presented is based on available experimental data to assist researchers in understanding the relative performance and mechanisms of these two compounds against Mycobacterium tuberculosis.
Executive Summary
Isoniazid, a cornerstone of tuberculosis treatment for decades, functions as a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.[1][2][3][4] In contrast, ABT-255 is a newer 2-pyridone antibacterial agent.[5][6] This class of compounds is known to target DNA gyrase, an essential enzyme for bacterial DNA replication. While structurally similar to fluoroquinolones, 2-pyridones are distinguished by a nitrogen atom at the ring juncture.[6][7] Experimental data indicates that ABT-255 exhibits potent in vitro and in vivo activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[5][6][8]
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data from comparative studies of ABT-255 and isoniazid against various strains of M. tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) Against M. tuberculosis Strains
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| ABT-255 | Drug-Susceptible | 0.016 - 0.031[5] |
| Rifampin-Resistant | 0.031[5] | |
| Ethambutol-Resistant | 0.031[5] | |
| Isoniazid | Drug-Susceptible & Resistant Isolates | 0.5 - 0.78[7] |
Table 2: In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis (4 weeks of oral therapy)
| Compound | M. tuberculosis Strain | Log10 Reduction in Viable Counts (Lung Tissue) |
| ABT-255 | Drug-Susceptible | 2 - 5[5][8] |
| Drug-Resistant | 2 - 3[5][8] | |
| Isoniazid | (Not specified in direct comparison) | (Data not available for direct comparison in the same study) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Alamar Blue Assay
The in vitro potency of ABT-255 and isoniazid was determined using the Alamar blue reduction technique. This colorimetric assay assesses cell viability and is a common method for antimicrobial susceptibility testing of M. tuberculosis.
Principle: Alamar blue (resazurin) is a cell-permeable, non-toxic redox indicator that is blue and non-fluorescent. In viable, metabolically active cells, it is reduced to the pink, fluorescent resorufin. The color change serves as an indicator of cell growth.
Detailed Methodology:
-
Preparation of Mycobacterial Suspension: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: Serial dilutions of the test compounds (ABT-255 and isoniazid) are prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with the mycobacterial suspension. Control wells containing no drug are included.
-
Incubation: The microplates are incubated at 37°C for a defined period, typically 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar blue is added to each well.
-
Re-incubation: The plates are incubated for an additional 24 hours.
-
Reading Results: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.
Murine Model of Pulmonary Tuberculosis
In vivo efficacy was evaluated in a murine model of pulmonary tuberculosis.
Detailed Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are commonly used.
-
Infection: Mice are infected via aerosol exposure with a standardized inoculum of M. tuberculosis to establish a pulmonary infection.
-
Treatment: After a set period to allow the infection to establish (e.g., 24 days), oral treatment with the test compounds (ABT-255 or isoniazid) or a vehicle control is initiated. Dosing is typically administered daily for a specified duration (e.g., 4 weeks).
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized. The lungs and other organs (e.g., spleen) are aseptically removed and homogenized.
-
Colony Forming Unit (CFU) Enumeration: Serial dilutions of the tissue homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted to determine the bacterial load. The reduction in CFU is calculated relative to the untreated control group.
Mandatory Visualizations
Mechanism of Action and Experimental Workflow Diagrams
Caption: Isoniazid's activation and inhibitory pathway.
Caption: ABT-255's proposed mechanism via DNA gyrase.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants. – Open Source Pharma Foundation [magazine.ospfound.org]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Dimensional Model and Molecular Mechanism of Mycobacterium tuberculosis Catalase-Peroxidase (KatG) and Isoniazid-Resistant KatG Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ABT-255 Versus Rifampin in Preclinical Models of Drug-Resistant Tuberculosis
For Immediate Release
In the global fight against tuberculosis (TB), particularly drug-resistant strains, the evaluation of novel therapeutic agents is paramount. This guide provides a detailed comparison of the investigational 2-pyridone antibacterial agent, ABT-255, and the cornerstone anti-TB drug, rifampin, based on preclinical data from murine models of drug-resistant tuberculosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, detailed methodologies, and mechanisms of action to inform future research and development efforts.
Executive Summary
Preclinical studies demonstrate that ABT-255, a DNA gyrase inhibitor, exhibits potent activity against both drug-susceptible and rifampin-resistant strains of Mycobacterium tuberculosis. In a murine model of pulmonary tuberculosis, ABT-255 effected a significant dose-dependent reduction in bacterial load, proving effective against a rifampin-resistant strain where rifampin itself showed no efficacy. This suggests that ABT-255 may hold promise as a component of future combination therapies for drug-resistant TB.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from a comparative study of ABT-255 and rifampin.
Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC)
| Compound | M. tuberculosis Strain | MIC (µg/mL) |
| ABT-255 | Drug-Susceptible (H37Rv) | 0.016-0.031 |
| Rifampin-Resistant | 0.031 | |
| Rifampin | Drug-Susceptible (H37Rv) | 0.016-0.5 |
| Rifampin-Resistant | 12.5 |
Table 2: In Vivo Efficacy in a Murine Model of Pulmonary Tuberculosis (4-week treatment)
| Treatment Group | M. tuberculosis Strain | Mean Log10 CFU Reduction in Lungs (compared to untreated controls) |
| ABT-255 (25 mg/kg/day) | Drug-Susceptible | ~5.0 |
| Rifampin-Resistant | ~2.5 | |
| Rifampin (10 mg/kg/day) | Drug-Susceptible | ~5.0 |
| Rifampin-Resistant | No significant reduction | |
| Isoniazid (25 mg/kg/day) | Drug-Susceptible | ~5.0 |
| Rifampin-Resistant | >3.0 |
Mechanisms of Action
ABT-255 and rifampin employ distinct mechanisms to exert their antimycobacterial effects.
Rifampin: This well-established antibiotic functions by inhibiting the bacterial DNA-dependent RNA polymerase. It binds to the β-subunit of the enzyme, physically obstructing the path of the elongating RNA transcript and thereby preventing RNA synthesis. Resistance to rifampin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, altering the drug's binding site.
ABT-255: As a 2-pyridone antibacterial agent, ABT-255's mechanism of action is the inhibition of bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for maintaining DNA supercoiling, a critical process for DNA replication and transcription. By inhibiting this enzyme, ABT-255 disrupts these fundamental cellular processes, leading to bacterial cell death.
Experimental Protocols
The following is a representative, detailed protocol for a murine model of pulmonary tuberculosis, synthesized from established methodologies and the information available from the primary comparative study.
1. Bacterial Culture and Inoculum Preparation
-
Strain: Mycobacterium tuberculosis H37Rv (drug-susceptible) or a characterized rifampin-resistant strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Culture Conditions: Cultures are grown at 37°C in a shaking incubator to mid-log phase (OD600 of 0.4-0.6).
-
Inoculum Preparation: The bacterial culture is centrifuged, washed twice with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and then resuspended in PBS. The suspension is sonicated to disperse clumps and then passed through a 27-gauge needle to create a single-cell suspension. The final concentration is adjusted with PBS to achieve the desired inoculum size for infection.
2. Animal Model and Infection
-
Animal Strain: Female CF-1 mice, 6-8 weeks old.
-
Infection Route: Intravenous (via the lateral tail vein) or aerosol exposure to establish a pulmonary infection.
-
Inoculum Size: For intravenous infection, typically 1 x 10^6 colony-forming units (CFU) in a volume of 0.2 mL. For aerosol infection, the nebulizer concentration is calibrated to deliver approximately 100-200 CFU to the lungs of each mouse.
-
Housing: Mice are housed in a biosafety level 3 (BSL-3) facility with ad libitum access to food and water.
3. Drug Preparation and Administration
-
Drug Formulation:
-
Rifampin is dissolved in a small amount of dimethyl sulfoxide (B87167) (DMSO) and then brought to the final volume with a vehicle such as 0.5% carboxymethylcellulose or sterile water.
-
ABT-255 is formulated as a suspension in a suitable vehicle for oral administration.
-
-
Administration: Drugs are administered once daily via oral gavage using a 20-gauge, ball-tipped gavage needle. The volume administered is typically 0.2 mL per mouse.
-
Treatment Duration: Treatment is initiated approximately 14 days post-infection and continues for 4 weeks.
4. Efficacy Evaluation
-
Endpoint: Bacterial load in the lungs, determined by CFU enumeration.
-
Procedure:
-
At the end of the treatment period, mice are euthanized by CO2 asphyxiation.
-
The lungs are aseptically removed and homogenized in 2 mL of PBS with 0.05% Tween 80 using a tissue homogenizer.
-
Serial 10-fold dilutions of the lung homogenates are prepared in PBS with 0.05% Tween 80.
-
Aliquots of each dilution are plated in duplicate on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks.
-
Colonies are counted, and the number of CFU per milliliter of lung homogenate is calculated.
-
Conclusion
The available preclinical data indicate that ABT-255 is a potent inhibitor of both drug-susceptible and rifampin-resistant M. tuberculosis in vitro and in vivo. Its distinct mechanism of action, targeting DNA gyrase, circumvents the common resistance pathways that affect rifampin. These findings underscore the potential of ABT-255 as a candidate for further investigation in the development of novel treatment regimens for drug-resistant tuberculosis. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in combination with other anti-TB agents.
ABT-255: A Potent Antibacterial Agent with Superior Activity Against Key Pathogens
A comprehensive analysis of the in vitro and in vivo antibacterial properties of ABT-255, a novel 2-pyridone agent, demonstrates its potent activity against a range of clinically significant bacteria, including drug-resistant strains of Mycobacterium tuberculosis, and superior efficacy against common Gram-positive pathogens when compared to standard antibiotics like ciprofloxacin (B1669076).
This guide provides a detailed comparison of ABT-255 with alternative antibacterial agents, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic potential.
In Vitro Antibacterial Activity
ABT-255 has demonstrated significant in vitro potency against a variety of bacterial species. Minimum Inhibitory Concentration (MIC) assays, a standard measure of antibiotic effectiveness, reveal its strong activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis.
Table 1: Comparative MIC of ABT-255 and Other Antibiotics Against Mycobacterium tuberculosis
| Compound | M. tuberculosis (Drug-Susceptible) MIC (µg/mL) | M. tuberculosis (Rifampin-Resistant) MIC (µg/mL) | M. tuberculosis (Ethambutol-Resistant) MIC (µg/mL) |
| ABT-255 | 0.016 - 0.031 | 0.031 | 0.031 |
| Isoniazid | 0.015 - 0.06 | ≥ 1.0 | 0.015 - 0.06 |
| Rifampin | 0.06 - 0.25 | ≥ 1.0 | 0.06 - 0.25 |
| Ethambutol | 1.0 - 5.0 | 1.0 - 5.0 | ≥ 10.0 |
| Ciprofloxacin | 0.25 - 2.0 | 0.25 - 2.0 | 0.25 - 2.0 |
Data compiled from multiple sources. Direct comparative studies may vary.
Furthermore, studies have highlighted the superior performance of ABT-255 against common Gram-positive bacteria when compared to the widely used fluoroquinolone, ciprofloxacin. While exhibiting equivalent efficacy against the Gram-negative bacterium Escherichia coli, ABT-255 shows markedly better in vitro and in vivo potency against Staphylococcus aureus and Streptococcus pneumoniae.[1]
Table 2: Comparative In Vitro Activity of ABT-255 and Ciprofloxacin
| Organism | ABT-255 Potency vs. Ciprofloxacin |
| Staphylococcus aureus | Superior |
| Streptococcus pneumoniae | Superior |
| Escherichia coli | Equivalent |
In Vivo Efficacy
The promising in vitro activity of ABT-255 translates to significant efficacy in in vivo models of infection. In a murine model of pulmonary tuberculosis, oral administration of ABT-255 demonstrated a dose-dependent reduction in bacterial load in the lungs.
Table 3: In Vivo Efficacy of ABT-255 in a Murine Model of Pulmonary Tuberculosis
| M. tuberculosis Strain | ABT-255 Dosage (mg/kg/day) | Log10 Reduction in Lung CFU |
| Drug-Susceptible | 25 | 2 - 5 |
| Rifampin-Resistant | 25 | 2 - 3 |
CFU: Colony Forming Units
These findings underscore the potential of ABT-255 as a valuable therapeutic agent for treating tuberculosis, including infections caused by drug-resistant strains.[1]
Mechanism of Action: Targeting Bacterial Topoisomerase
ABT-255 belongs to the 2-pyridone class of antibacterial agents. Its mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, 2-pyridones effectively halt critical cellular processes, leading to bacterial cell death. This mechanism is similar to that of quinolone antibiotics; however, 2-pyridones represent a distinct chemical class with potentially different binding interactions and resistance profiles.
Below is a diagram illustrating the proposed mechanism of action.
Mechanism of ABT-255 action.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of ABT-255 and comparator agents is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: Clinical isolates and reference strains of M. tuberculosis, S. aureus, S. pneumoniae, and E. coli are used.
-
Inoculum Preparation: Bacterial suspensions are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria, Middlebrook 7H9 broth for mycobacteria).
-
Drug Dilution: Serial twofold dilutions of the antibiotics are prepared in a 96-well microtiter plate.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
MIC assay workflow.
In Vivo Murine Model of Pulmonary Tuberculosis
The in vivo efficacy of ABT-255 is evaluated in a well-established mouse model of tuberculosis.
-
Animal Model: Specific pathogen-free mice (e.g., BALB/c) are used.
-
Infection: Mice are infected via aerosol exposure with a low dose of a virulent strain of M. tuberculosis to establish a pulmonary infection.
-
Treatment: Several weeks post-infection, mice are treated orally with ABT-255, comparator drugs, or a vehicle control once daily for a specified duration (e.g., 4 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed and homogenized.
-
Bacterial Load Determination: Serial dilutions of the lung homogenates are plated on appropriate agar (B569324) medium (e.g., Middlebrook 7H11). The plates are incubated, and the number of CFUs is counted to determine the bacterial load in the lungs.
In vivo murine tuberculosis model workflow.
Conclusion
ABT-255 emerges as a highly promising antibacterial candidate with potent in vitro and in vivo activity against key bacterial pathogens, including drug-resistant M. tuberculosis. Its superior efficacy against S. aureus and S. pneumoniae compared to ciprofloxacin suggests its potential as a valuable alternative in the treatment of infections caused by these organisms. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development of this novel 2-pyridone antibacterial agent.
References
A Guide to Evaluating Antibiotic Synergy: A Methodological Comparison Focused on ABT-255
For researchers and drug development professionals, understanding the synergistic potential of a novel antibiotic is a critical step in preclinical evaluation. While specific synergy data for ABT-255 in combination with other antibiotics is not publicly available, this guide provides a comprehensive overview of the standard methodologies used to assess such interactions. This comparison of experimental approaches will equip researchers with the knowledge to design and interpret antibiotic synergy studies, using ABT-255 as a conceptual example.
ABT-255 is a 2-pyridone antibacterial agent with demonstrated in vitro and in vivo efficacy against a range of bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, Streptococcus pneumoniae, and Escherichia coli[1][2][3][4]. The exploration of its synergistic potential with other antibiotics is a logical next step in its development to broaden its spectrum of activity, combat drug resistance, and potentially reduce required dosages.
In Vitro Synergy Testing: Key Methodologies
Two primary in vitro methods are widely employed to quantify the interaction between two antimicrobial agents: the checkerboard assay and the time-kill assay[5][6][7].
Checkerboard Assay
The checkerboard assay is a common method used to determine the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy, additivity, indifference, or antagonism[8][9][10].
Illustrative Synergy Data for ABT-255 Combinations
The following table is a hypothetical representation of checkerboard assay results, demonstrating how data on the synergistic effects of ABT-255 with other antibiotics would be presented. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. Synergy is typically defined as an FICI of ≤ 0.5, additivity/indifference as an FICI between 0.5 and 4, and antagonism as an FICI of > 4[8][10].
| Antibiotic Combination | Bacterial Strain | MIC of ABT-255 Alone (µg/mL) | MIC of Antibiotic B Alone (µg/mL) | MIC of ABT-255 in Combination (µg/mL) | MIC of Antibiotic B in Combination (µg/mL) | FICI | Interpretation |
| ABT-255 + Ciprofloxacin | E. coli ATCC 25922 | 0.03 | 0.015 | 0.0075 | 0.00375 | 0.5 | Additive |
| ABT-255 + Rifampin | S. aureus ATCC 29213 | 0.015 | 0.008 | 0.00375 | 0.001 | 0.375 | Synergy |
| ABT-255 + Ethambutol | M. tuberculosis H37Rv | 0.03 | 1.0 | 0.015 | 0.25 | 0.75 | Additive |
| ABT-255 + Penicillin | S. pneumoniae ATCC 49619 | 0.06 | 0.03 | 0.06 | 0.03 | 2.0 | Indifference |
Note: The data presented in this table is purely illustrative to demonstrate the format of synergy testing results and is not based on actual experimental data for ABT-255.
Experimental Protocol: Checkerboard Assay [5][8][9]
-
Preparation of Antibiotics: Stock solutions of ABT-255 and the second antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the other is diluted along the y-axis (rows). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: The wells are visually inspected for bacterial growth. The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined. The FICI is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)[8][10].
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic effects of antibiotics over time[7][11][12].
Experimental Protocol: Time-Kill Assay [7][11][13]
-
Preparation: Bacterial cultures are grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 10^6 CFU/mL) in fresh broth.
-
Exposure: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria in each aliquot is determined by serial dilution and plating.
-
Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent after 24 hours[11][13].
Caption: Workflow of the time-kill assay for antibiotic synergy testing.
Conclusion
While specific data on the synergistic interactions of ABT-255 with other antibiotics remains to be published, the established methodologies of checkerboard and time-kill assays provide a robust framework for such investigations. For researchers in drug development, a thorough understanding of these protocols is essential for evaluating the potential of new antibiotic candidates like ABT-255 in combination therapies. The application of these methods will be crucial in determining the future role of ABT-255 in combating bacterial infections.
References
- 1. | BioWorld [bioworld.com]
- 2. In vivo efficacy of ABT-255 against drug-sensitive and -resistant Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of ABT-255 and Ethambutol in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of ABT-255, a novel 2-pyridone antibacterial agent, and ethambutol (B1671381), a first-line antituberculosis drug. The following sections present a comprehensive overview of their respective performances, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Efficacy Data
The comparative efficacy of ABT-255 and ethambutol has been evaluated through both in vitro and in vivo studies. The data consistently demonstrates the potent activity of ABT-255 against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of ABT-255 and ethambutol was determined by measuring the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of various M. tuberculosis strains. The Alamar blue reduction assay was utilized for this purpose.
| Drug | M. tuberculosis Strain | MIC (µg/mL) |
| ABT-255 | Drug-Susceptible (ATCC 35801) | 0.016 |
| Drug-Susceptible (ATCC 25618) | 0.031 | |
| Ethambutol-Resistant (ATCC 35837) | 0.031 | |
| Rifampin-Resistant (ATCC 35838) | 0.031 | |
| Ethambutol | Drug-Susceptible (ATCC 35801) | 1.56 |
| Drug-Susceptible (ATCC 25618) | 0.78 | |
| Ethambutol-Resistant (ATCC 35837) | >25.0 | |
| Rifampin-Resistant (ATCC 35838) | 0.78 |
Data sourced from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7.[1][2]
In Vivo Efficacy: Murine Model of Pulmonary Tuberculosis
The in vivo efficacy was assessed in a murine model of pulmonary tuberculosis. Mice were infected with M. tuberculosis and treated with ABT-255 or ethambutol. The primary endpoint was the reduction in viable bacterial counts in the lung tissue, measured in log10 CFU.
| Drug & Dosage | M. tuberculosis Strain | Mean Log10 CFU Reduction in Lungs (vs. Control) |
| ABT-255 (25 mg/kg/day) | Drug-Susceptible (Erdman) | ~5.0 |
| ABT-255 (12.5 mg/kg/day) | Drug-Susceptible (Erdman) | ~2.0 |
| ABT-255 (25 mg/kg/day) | Ethambutol-Resistant | ~3.0 |
| Ethambutol (150 mg/kg/day) | Ethambutol-Resistant | No reduction |
Data sourced from Oleksijew A, et al. Antimicrob Agents Chemother. 1998 Oct;42(10):2674-7.[1][2]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Alamar Blue Assay
This protocol outlines the steps for determining the in vitro susceptibility of M. tuberculosis to antimicrobial agents.
-
Inoculum Preparation: A suspension of the M. tuberculosis strain is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20.
-
Drug Dilution: The antimicrobial agents are serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Inoculation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. Control wells containing no drug are also included.
-
Incubation: The microplates are sealed and incubated at 37°C for 7 days.
-
Alamar Blue Addition: After the initial incubation, Alamar blue solution is added to each well.
-
Secondary Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: The MIC is determined as the lowest drug concentration that prevents a color change of the Alamar blue indicator from blue (no growth) to pink (growth).
In Vivo Efficacy Testing in a Murine Model of Pulmonary Tuberculosis
This protocol describes the evaluation of antitubercular agents in an animal model.
-
Animal Model: Female BALB/c mice are used for this model.
-
Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., Erdman strain) to establish a pulmonary infection.
-
Treatment: Treatment with the investigational drug (e.g., ABT-255) or a comparator (e.g., ethambutol) is initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are typically administered orally once daily for a specified duration (e.g., 4 weeks). A control group receives the vehicle only.
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the lungs are aseptically removed.
-
Bacterial Load Quantification: The lungs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.
-
Data Analysis: The efficacy of the treatment is determined by comparing the mean log10 CFU in the lungs of treated mice to that of the control group.
Mechanism of Action
ABT-255: Inhibition of DNA Gyrase
ABT-255 is a member of the 2-pyridone class of antibacterial agents, which are a subclass of quinolones. Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II)[3]. DNA gyrase is a crucial enzyme responsible for introducing negative supercoils into DNA, a process essential for DNA replication and repair. By inhibiting DNA gyrase, ABT-255 disrupts these vital cellular processes, leading to bacterial cell death.
Ethambutol: Inhibition of Arabinosyl Transferase
Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall. It specifically inhibits the enzyme arabinosyl transferase, which is encoded by the embB gene. This enzyme is critical for the polymerization of arabinose into arabinogalactan (B145846), a key component of the mycobacterial cell wall. Disruption of arabinogalactan synthesis compromises the integrity of the cell wall, leading to increased permeability and inhibition of bacterial growth.
Conclusion
The experimental data presented in this guide indicates that ABT-255 demonstrates superior in vitro and in vivo efficacy against both drug-susceptible and ethambutol-resistant strains of Mycobacterium tuberculosis when compared to ethambutol. Its potent activity, coupled with a distinct mechanism of action targeting DNA gyrase, positions ABT-255 as a promising candidate for further development in the treatment of tuberculosis. In contrast, ethambutol's efficacy is limited against resistant strains, highlighting the need for novel therapeutic agents like ABT-255.
References
A Head-to-Head Comparison of 2-Pyridone Antibacterials for Researchers and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Among the promising new classes of antibiotics, 2-pyridones have emerged as a versatile scaffold yielding compounds with potent activity against a broad spectrum of bacterial pathogens, including multidrug-resistant strains. This guide provides a head-to-head comparison of different classes of 2-pyridone antibacterials, supported by experimental data, to assist researchers, scientists, and drug development professionals in this critical field.
Performance Comparison of 2-Pyridone Antibacterials
The antibacterial efficacy of 2-pyridone derivatives is demonstrated through their Minimum Inhibitory Concentrations (MICs), with lower values indicating higher potency. The following tables summarize the in vitro activity of representative 2-pyridone compounds against key Gram-positive and Gram-negative bacteria, in comparison to standard-of-care antibiotics.
DNA Gyrase and Topoisomerase Inhibitors
This class of 2-pyridones, exemplified by ABT-719 and various 4-hydroxy-2-pyridones, functions by inhibiting bacterial type II topoisomerases, essential enzymes for DNA replication.
Table 1: In Vitro Activity of 2-Pyridone DNA Gyrase/Topoisomerase Inhibitors (MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| ABT-719 | 0.015 (MIC90) | 0.03 (MIC90) | - | 2.0 (MIC90, Cipro-resistant) | [1] |
| Ciprofloxacin (Comparator) | 64 (MIC90, Cipro-resistant) | - | - | - | [1] |
| Compound 6q (4-hydroxy-2-pyridone) | - | - | 8 (MIC90, resistant strains) | - | [2] |
| Compounds 6o & 6v (indolyl-4-hydroxy-2-pyridone) | - | - | 0.5-1 (MIC90) | - | [3] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
GmPcides: Ring-Fused 2-Pyridones
A newer class of ring-fused 2-pyridones, termed GmPcides, demonstrates potent activity, particularly against Gram-positive pathogens. Their mechanism appears to involve disruption of the bacterial cell wall and nucleoid structure.[4]
Table 2: In Vitro Activity of GmPcides (MIC in µM)
| Compound | Streptococcus pyogenes | Enterococcus faecalis (VRE) | Other Gram-Positives | Escherichia coli | Reference(s) |
| PS757 | 0.78 | - | Active against MRSA, S. agalactiae, S. pneumoniae, B. subtilis | No activity | |
| Vancomycin (Comparator) | - | Sublethal concentrations of PS757 synergize with vancomycin | - | - | |
| Gentamicin (Comparator) | - | Sublethal concentrations of PS757 synergize with gentamicin | - | - |
Note: VRE stands for Vancomycin-Resistant Enterococcus. MRSA stands for Methicillin-Resistant Staphylococcus aureus.
Mechanisms of Action
The diverse chemical structures of 2-pyridone antibacterials have led to distinct mechanisms of action.
Inhibition of DNA Gyrase and Topoisomerase IV
Many 2-pyridone derivatives function similarly to fluoroquinolones by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for relieving topological stress in DNA during replication. The binding of the 2-pyridone compound to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.
Disruption of Bacterial Cell Wall and Nucleoid Structure by GmPcides
The GmPcide class of ring-fused 2-pyridones exhibits a different mechanism of action, primarily against Gram-positive bacteria. Treatment with GmPcides, such as PS757, leads to significant abnormalities in the bacterial nucleoid, causing it to become condensed and filamentous. Additionally, these compounds induce damage to the cell wall, contributing to their bactericidal effect.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antibacterial agents. The broth microdilution method is a standardized and widely used technique.
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
1. Preparation of Materials:
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
- Antimicrobial Agent: Prepare a stock solution of the 2-pyridone compound in an appropriate solvent. Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate.
- Controls: Include a positive control for bacterial growth (broth with inoculum, no compound) and a negative/sterility control (broth only).
2. Assay Procedure:
- Dispense the diluted antimicrobial agent into the wells of the 96-well plate.
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plate at 35 ± 2°C for 16-20 hours under ambient air conditions.
3. Data Interpretation:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Prep_Bacteria" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Prep_Compound" [label="Prepare Serial Dilutions\nof 2-Pyridone Compound", fillcolor="#FFFFFF", fontcolor="#202124"];
"Dispense" [label="Dispense Diluted Compound\ninto 96-Well Plate", fillcolor="#FFFFFF", fontcolor="#202124"];
"Inoculate" [label="Inoculate Wells with\nBacterial Suspension", fillcolor="#FFFFFF", fontcolor="#202124"];
"Incubate" [label="Incubate Plate\n(35°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];
"Read_Results" [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Determine_MIC" [label="Determine MIC:\nLowest Concentration with\nNo Visible Growth", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prep_Bacteria";
"Start" -> "Prep_Compound";
"Prep_Compound" -> "Dispense";
"Dispense" -> "Inoculate";
"Prep_Bacteria" -> "Inoculate";
"Inoculate" -> "Incubate";
"Incubate" -> "Read_Results";
"Read_Results" -> "Determine_MIC";
"Determine_MIC" -> "End";
}
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PS-757 fights flesh-eating bacteria, biofilm | BioWorld [bioworld.com]
Comparative In Vivo Efficacy of ABT-199 (Venetoclax) in a Murine Lymphoma Model
An Objective Comparison with the pan-Bcl-2 Inhibitor ABT-737
This guide provides a comparative analysis of the in vivo efficacy of ABT-199 (Venetoclax), a selective Bcl-2 inhibitor, against its predecessor, ABT-737, a pan-Bcl-2 inhibitor. The data presented is derived from preclinical studies in an aggressive, Myc-driven mouse lymphoma model, offering valuable insights for researchers and professionals in drug development.
Efficacy and Safety Data Summary
The following table summarizes the key in vivo efficacy and safety parameters of ABT-199 compared to ABT-737 in a mouse model of Myc-driven lymphoma.[1]
| Parameter | Vehicle Control | ABT-737 (75 mg/kg, i.p.) | ABT-199 (100 mg/kg, oral) |
| Median Survival (bim+/+ lymphomas) | 14 days | 21.5 days | 23.5 days |
| Median Survival (bim-/- lymphomas) | 14 days | 20.5 days | 19.5 days |
| Effect on White Blood Cell (WBC) Count | Elevated | Rapid Reduction | Rapid Reduction |
| Effect on Platelet Count | No significant change | Significant Thrombocytopenia | No significant change |
Experimental Protocols
The in vivo efficacy of ABT-199 and ABT-737 was evaluated in a well-established preclinical model of aggressive lymphoma.
Animal Model: Non-irradiated C57BL/6 mice were used as the host for tumor transplantation.[1]
Tumor Model: Lymphoma cells were derived from bitransgenic Eμ-myc/Eμ-bcl-2 mice, which develop aggressive progenitor cell lymphomas.[1] Both Bim-positive (bim+/+) and Bim-negative (bim-/-) tumor lines were utilized to investigate the dependency of the therapeutic effect on the BH3-only protein Bim.[1]
Experimental Procedure:
-
3 x 10⁶ lymphoma cells were injected intravenously into recipient mice.[1]
-
Tumor progression was monitored by measuring the white blood cell (WBC) count from tail bleeds.
-
Treatment was initiated on day 11 post-transplantation, a time point when WBC counts were significantly elevated.
-
ABT-199 was administered daily for 10 days at a dose of 100 mg/kg via oral gavage. The vehicle for ABT-199 was a formulation of 60% phosal 50PG, 30% PEG 400, and 10% ethanol.
-
ABT-737 was administered daily for 10 days at a dose of 75 mg/kg intraperitoneally. The vehicle for ABT-737 was a solution of 30% propylene (B89431) glycol, 5% Tween 80, 10% dimethylsulfoxide, and 3.3% dextrose in water (pH 4).
-
Control groups received the respective vehicles.
-
Animal survival and hematological parameters (WBC and platelet counts) were monitored throughout the study.
Mechanism of Action: Bcl-2 Signaling Pathway
ABT-199 is a BH3 mimetic that selectively inhibits the anti-apoptotic protein Bcl-2. In many B-cell malignancies, Bcl-2 is overexpressed and sequesters pro-apoptotic proteins like Bim, preventing them from activating the downstream effectors of apoptosis, Bax and Bak. By binding to the BH3-binding groove of Bcl-2, ABT-199 displaces these pro-apoptotic proteins. Once liberated, Bax and Bak can oligomerize in the mitochondrial outer membrane, leading to its permeabilization, the release of cytochrome c, and subsequent caspase activation, culminating in programmed cell death.
Caption: Mechanism of action of ABT-199 in inducing apoptosis.
Experimental Workflow
The following diagram illustrates the workflow of the in vivo efficacy study comparing ABT-199 and ABT-737.
Caption: Workflow of the comparative in vivo efficacy study.
References
Safety Operating Guide
Proper Disposal of ABT-255 Free Base: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe and compliant disposal of ABT-255 free base, a novel 2-pyridone antibacterial agent. Adherence to these procedures is vital to mitigate environmental contamination and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following are general safety and handling precautions for this compound, based on its classification as a halogenated organic compound and its potential biological activity.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a properly fitted respirator may be necessary.
Engineering Controls:
-
All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
This compound: Key Data
| Property | Value | Reference |
| Chemical Formula | C21H24FN3O3 | |
| CAS Number | 186293-38-9 | |
| Compound Type | Halogenated Organic Compound (Fluoroquinolone analogue) | |
| Known Hazards | While a specific Safety Data Sheet (SDS) for this compound was not located, related compounds and general chemical principles suggest potential hazards including but not limited to: skin and eye irritation, and potential for harm if swallowed or inhaled. | [1] |
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for the disposal of halogenated organic waste and antibacterial agents. Always confirm these procedures with your institution's EHS office before implementation.
1. Waste Segregation:
-
Halogenated Waste Stream: All waste containing this compound must be segregated into a designated "Halogenated Organic Waste" stream.
-
No Mixing: Do not mix this compound waste with non-halogenated chemical waste, aqueous waste, or general laboratory trash.
2. Waste Collection and Labeling:
-
Solid Waste:
-
Collect unused this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the compound in a clearly labeled, durable, and sealable container.
-
The label must clearly state "Hazardous Waste," "Halogenated Organic Solid Waste," and "this compound."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and shatter-resistant container, clearly labeled as "Hazardous Waste," "Halogenated Organic Liquid Waste," and listing all chemical constituents, including solvents and an approximate concentration of this compound.
-
Ensure the pH of the waste is neutral (6-8) before adding it to the container, unless otherwise specified by your EHS department.
-
3. Storage of Waste:
-
Store all waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure containers are tightly sealed to prevent the release of vapors.
-
Store away from incompatible materials such as strong oxidizing agents.[1]
4. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour any waste containing this compound down the drain.
-
The recommended final disposal method for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility.
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing
To assess the antibacterial activity of ABT-255, a common experimental protocol is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
This compound
-
Appropriate bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL
-
Incubator
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the ABT-255 solution across the wells of a 96-well microtiter plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of ABT-255 that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Mechanism of action of ABT-255 as a bacterial DNA gyrase and topoisomerase IV inhibitor.
References
Personal protective equipment for handling ABT-255 free base
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of ABT-255 free base. In the absence of a specific Safety Data Sheet (SDS), a precautionary approach is mandatory. This compound should be treated as a potent compound with potential hazards. The following procedures are based on best practices for handling novel antibacterial agents.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure through inhalation, dermal contact, or accidental ingestion. The required level of PPE is contingent on the specific laboratory procedure being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable laboratory coat or gown- Chemical splash goggles- N95 or higher-rated respirator (if not performed in a chemical fume hood) |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant laboratory coat or apron- Chemical splash goggles and face shield- Mandatory: Work within a certified chemical fume hood |
| Handling Solutions and General Laboratory Work | - Nitrile gloves- Laboratory coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant laboratory coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for any signs of tears or punctures before commencing work.
II. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to mitigate the risks associated with handling potent compounds like this compound.
A. Preparation and Weighing:
-
Designate a Work Area: All manipulations involving solid this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the dispersion of airborne particles.
-
Assemble Materials: Before commencing, gather all necessary equipment, including spatulas, weigh boats, appropriate solvents, and calibrated pipettes.
-
Don PPE: Equip the appropriate PPE for handling powdered chemicals as outlined in the table above.
-
Weigh the Compound: With care, weigh the desired quantity of this compound. Employ a gentle technique to prevent the powder from becoming airborne.
-
Prepare Stock Solution: Within the chemical fume hood, add the solvent to the vessel containing the weighed compound. Securely cap the vessel and mix gently until the compound is fully dissolved.
-
Labeling: All prepared solutions must be clearly labeled with the compound name, concentration, solvent used, date of preparation, and the name of the researcher.
-
Dilutions: All subsequent dilutions should be performed within a chemical fume hood or a biological safety cabinet, as dictated by the experimental context.
B. General Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible substances. The container must be tightly sealed.
-
Personal Hygiene: Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. Hands should be washed thoroughly with soap and water after handling the compound and before exiting the laboratory.
III. Disposal Plan: Managing this compound Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and the potential development of antibiotic-resistant organisms.[1][2][3]
A. Waste Segregation and Collection:
-
Prohibited Disposal Methods:
-
Drain Disposal: Do not flush solutions containing this compound down the sink. This can contribute to the rise of antibiotic-resistant bacteria in aquatic environments.[1]
-
Regular Trash: Do not dispose of contaminated materials in the regular trash, as this poses a risk to custodial staff and the environment.[1]
-
-
Hazardous Chemical Waste: All items that have come into contact with this compound, including solutions, used cell culture media, and disposable labware (e.g., pipette tips, tubes, flasks), must be treated as hazardous chemical waste.
-
Waste Containers:
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Solid Waste: Collect all contaminated solid waste, such as gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste bag or container.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.
-
B. Labeling and Storage of Waste:
-
Labeling: Immediately affix a "Hazardous Waste" label to all waste containers. The label must include:
-
The full chemical name: "this compound"
-
The date waste was first added to the container.
-
The physical state of the waste (e.g., liquid, solid).
-
The location of waste generation (laboratory and building).
-
The name of the principal investigator.
-
-
Storage: Store hazardous waste containers in a designated satellite accumulation area within the laboratory. Containers must remain closed at all times, except when adding waste.
C. Final Disposal:
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.
IV. Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate: Immediately alert others in the vicinity and evacuate the contaminated area.
-
Isolate: Close the doors to the affected laboratory to contain any potential dust or vapors.
-
Report: Notify your laboratory supervisor and the institutional EHS office immediately.
-
Clean-up (Trained Personnel Only):
-
Only personnel who have been trained in hazardous spill cleanup should address the spill.
-
Wear the appropriate PPE as specified for spill cleanup (double gloves, chemical-resistant gown, safety goggles, and a respirator).
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
